5,5-Dimethylpiperidin-3-ol
Description
BenchChem offers high-quality 5,5-Dimethylpiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylpiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMFLVFYXUOAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide on 5,5-Dimethylpiperidin-3-ol: Physicochemical Profiling, Synthesis, and Applications
Executive Summary
In modern drug discovery, the strategic decoration of saturated heterocycles is a fundamental tactic for optimizing pharmacokinetics and target affinity. 5,5-Dimethylpiperidin-3-ol has emerged as a highly versatile aliphatic building block. By incorporating a gem-dimethyl group and a hydroxyl handle onto a piperidine core, this molecule offers unique conformational restrictions and metabolic shielding.
This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, synthetic methodologies, and structural rationale of 5,5-dimethylpiperidin-3-ol, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and biological systems. The compound is commercially available and utilized in two primary forms: the free base and the hydrochloride (HCl) salt[1][2].
The free base is characterized by the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. Because the free base can be hygroscopic and difficult to handle, the hydrochloride salt (C₇H₁₆ClNO , MW 165.66 g/mol ) is frequently preferred for long-term storage and precise stoichiometric weighing[3].
Table 1: Quantitative Physicochemical Specifications
| Property | 5,5-Dimethylpiperidin-3-ol (Free Base) | 5,5-Dimethylpiperidin-3-ol HCl (Salt) |
| CAS Number | 806596-58-7 | 100868-99-3 |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| Monoisotopic Mass | 129.115 Da | 165.092 Da |
| SMILES | OC1CNCC(C)(C)C1 | CC1(C)CC(O)CNC1.Cl |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | N/A (Ionized) |
| LogP (Lipophilicity) | 0.3668 | N/A (Highly Polar) |
| Hydrogen Bond Donors / Acceptors | 2 / 2 | 3 / 2 |
| Melting Point | N/A (Often oil/low-melting solid) | 200 – 205 °C |
Data synthesized from authoritative chemical databases including ChemScene and Sigma-Aldrich[1].
Structural Rationale in Drug Design
The architectural design of 5,5-dimethylpiperidin-3-ol is not arbitrary; it solves specific liabilities inherent to unsubstituted piperidines.
-
The Gem-Dimethyl Effect (Steric Shielding): The C5 position of piperidine rings is a notorious hotspot for Cytochrome P450 (CYP)-mediated oxidation. The addition of two methyl groups at this exact position creates a steric shield, effectively blocking metabolic degradation and increasing the in vivo half-life of the downstream drug candidate.
-
Conformational Restriction: The bulky methyl groups force the piperidine ring into a highly specific chair conformation. This reduces the entropic penalty upon binding to a target protein, often leading to a higher binding affinity.
-
The 3-Hydroxyl Handle: The -OH group at the C3 position serves as an orthogonal functionalization point, allowing for the synthesis of ethers, esters, or further amination without interfering with the secondary amine at C1.
Fig 1. Pharmacological advantages of 5,5-dimethylpiperidin-3-ol.
Validated Synthetic Methodology
Synthesizing 5,5-dimethylpiperidin-3-ol requires precise control over reduction and deprotection phases. The most reliable route begins with the commercially available precursor 1-benzyl-5,5-dimethylpiperidin-3-one [4].
Below is a self-validating, step-by-step protocol engineered for high yield and purity.
Phase 1: Chemoselective Ketone Reduction
-
Objective: Convert the ketone precursor to 1-benzyl-5,5-dimethylpiperidin-3-ol.
-
Procedure: Dissolve 1-benzyl-5,5-dimethylpiperidin-3-one in anhydrous methanol at 0 °C. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM).
-
Causality: NaBH₄ is explicitly chosen over stronger hydrides (e.g., LiAlH₄) to ensure strictly chemoselective reduction of the ketone. The mild nature of NaBH₄ prevents premature cleavage of the benzyl protecting group and avoids ring-opening side reactions. The 0 °C environment controls the exothermic hydride transfer.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. Because the resulting aliphatic alcohol lacks a strong UV chromophore, visualize the plate using a Phosphomolybdic Acid (PMA) stain followed by heat. The product will validate as a distinct blue/green spot, confirming total consumption of the ketone.
Phase 2: Catalytic Debenzylation
-
Objective: Remove the benzyl protecting group to yield the free base.
-
Procedure: Dissolve the purified intermediate in ethanol and transfer to an autoclave. Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w). Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.
-
Causality: Pd/C-catalyzed hydrogenolysis is the most atom-economical method for N-debenzylation. While the gem-dimethyl group at C5 provides steric bulk, the nitrogen at C1 remains accessible enough for the palladium catalyst to coordinate and cleave the C-N bond cleanly, releasing toluene as a volatile byproduct.
-
Self-Validation: Monitor the pressure gauge for hydrogen uptake cessation. Post-reaction, filter through a Celite pad to remove the pyrophoric Pd/C. Validate deprotection via LC-MS; the mass must shift exactly from [M+H]⁺ 220.3 to [M+H]⁺ 130.2.
Phase 3: Hydrochloride Salt Precipitation
-
Objective: Stabilize the volatile free base into a crystalline solid.
-
Procedure: Dissolve the crude free base in minimal anhydrous dioxane. Dropwise, add a 1.5x stoichiometric excess of 4M HCl in dioxane at 0 °C. Stir vigorously until a white precipitate forms. Filter and wash with cold diethyl ether.
-
Causality: The free base (MW 129.20) is highly polar, often presenting as a viscous oil that is prone to atmospheric oxidation and CO₂ absorption. Converting it to the hydrochloride salt (MW 165.66) yields a bench-stable, crystalline powder that guarantees shelf-life and allows for precise molar calculations in subsequent drug coupling reactions.
-
Self-Validation: Perform a melting point analysis on the dried powder. A sharp melting point between 200–205 °C validates high purity and successful salt formation.
Fig 2. Synthetic and purification workflow for 5,5-dimethylpiperidin-3-ol.
Analytical Characterization Standards
To ensure the integrity of the synthesized 5,5-dimethylpiperidin-3-ol before deploying it in high-value biological assays, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, D₂O for HCl salt): The defining signature of this molecule is the presence of two distinct singlets integrating to 3 protons each around 0.90 - 1.05 ppm , representing the gem-dimethyl groups. The methine proton adjacent to the hydroxyl group (CH-OH) will present as a distinct multiplet shifted downfield to approximately 3.80 - 4.00 ppm .
-
Mass Spectrometry (ESI+): The free base must exhibit a dominant molecular ion peak at m/z 130.2 [M+H]⁺ . The absence of an m/z 220 peak confirms the complete removal of the benzyl protecting group.
References
- ChemScene - 806596-58-7 | 5,5-Dimethylpiperidin-3-ol (Free Base D
- Sigma-Aldrich - 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 (Salt D
- Sigma-Aldrich - Properties & Synthesis D
- ChemicalBook - 5,5-dimethylpiperidin-3-ol hydrochloride Specific
- Ambeed - (S)
Sources
Introduction: The Strategic Value of the 5,5-Dimethylpiperidine Scaffold
An In-Depth Technical Guide to 5,5-Dimethylpiperidin-3-ol for Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its utility stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for building complex three-dimensional molecular architectures.[1][2] The introduction of specific substitution patterns on the piperidine ring is a key strategy for enhancing biological activity, improving pharmacokinetic profiles (ADME), and reducing toxicity.[2]
5,5-Dimethylpiperidin-3-ol, a member of this important class of heterocycles, offers a unique combination of structural features for drug design. The gem-dimethyl group at the 5-position can provide conformational restriction and enhance metabolic stability, desirable traits in drug candidates.[3] The hydroxyl group at the 3-position offers a reactive handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a biological target's binding pocket. This guide provides a comprehensive overview of 5,5-Dimethylpiperidin-3-ol, covering its safety profile, physicochemical properties, synthesis, and applications as a strategic building block in drug discovery.
PART 1: Safety, Handling, and Storage
Hazard Identification
The hydrochloride salt of 5,5-dimethylpiperidin-3-ol is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[4]
-
Hazard Statements:
-
Signal Word: Warning[4]
General safety precautions for handling piperidine derivatives should be strictly followed. These compounds can be harmful if swallowed, in contact with skin, or if inhaled. Some piperidine compounds are also flammable and can cause severe skin burns and eye damage.[6]
Recommended Handling and Personal Protective Equipment (PPE)
Given the potential hazards, appropriate personal protective equipment should be worn at all times when handling 5,5-Dimethylpiperidin-3-ol and its derivatives.
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator should be used.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
Storage and Disposal
-
Storage: 5,5-Dimethylpiperidin-3-ol should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[7][9] The recommended storage temperature is 2-8°C.[9]
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as hazardous waste.[8]
PART 2: Physicochemical and Spectroscopic Data
The physicochemical properties of 5,5-Dimethylpiperidin-3-ol are crucial for its application in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 806596-58-7 | ChemScene[9] |
| Molecular Formula | C₇H₁₅NO | ChemScene[9] |
| Molecular Weight | 129.20 g/mol | ChemScene[9] |
| Appearance | Solid (based on hydrochloride salt) | Sigma-Aldrich[4] |
| Purity | ≥98% | ChemScene[9] |
| Melting Point | 200-205 °C (hydrochloride salt) | Sigma-Aldrich[4] |
| Topological Polar Surface Area (TPSA) | 32.26 Ų (Predicted) | ChemScene[9] |
| LogP | 0.3668 (Predicted) | ChemScene[9] |
| Hydrogen Bond Donors | 2 (Predicted) | ChemScene[9] |
| Hydrogen Bond Acceptors | 2 (Predicted) | ChemScene[9] |
PART 3: Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis for 5,5-Dimethylpiperidin-3-ol is not widely published. However, a plausible synthetic route can be devised based on established methods for piperidine synthesis, such as the hydrogenation of pyridine precursors.[10]
Proposed Synthetic Pathway: Catalytic Hydrogenation
A likely approach to synthesize 5,5-Dimethylpiperidin-3-ol is through the catalytic hydrogenation of a corresponding pyridine derivative, 5,5-dimethyl-3-hydroxypyridine. This method is a common industrial process for producing piperidines.[10]
Caption: Proposed synthetic workflow for 5,5-Dimethylpiperidin-3-ol.
Experimental Protocol (Hypothetical)
This protocol is a general representation based on similar hydrogenation reactions.[10] Optimization of catalyst, solvent, temperature, and pressure would be necessary.
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 5,5-dimethyl-3-hydroxypyridine and a suitable solvent (e.g., methanol).
-
Catalyst Addition: A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is heated and stirred vigorously for several hours until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude 5,5-Dimethylpiperidin-3-ol can be purified by column chromatography or distillation to afford the final product.
PART 4: Applications in Drug Development
The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, cancer, and infectious diseases.[1] 5,5-Dimethylpiperidin-3-ol serves as a valuable intermediate for creating more complex and potent drug candidates.
Role as a Versatile Chemical Intermediate
The structure of 5,5-Dimethylpiperidin-3-ol provides multiple points for chemical elaboration:
-
N-Alkylation/Acylation: The secondary amine can be readily functionalized to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
-
O-Alkylation/Esterification: The hydroxyl group can be modified to modulate polarity and introduce new pharmacophoric elements.
-
Scaffold for Spirocyclic Systems: The piperidine ring can be a foundation for constructing more complex spirocyclic structures, which can improve metabolic stability.[1]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 [sigmaaldrich.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. chemscene.com [chemscene.com]
- 10. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
The 5,5-Dimethylpiperidin-3-ol Scaffold: Conformational Locking in Next-Gen Drug Design
Executive Summary: The Gem-Dimethyl Advantage
In the optimization of small molecule therapeutics, entropy loss upon binding is a formidable thermodynamic penalty. The 5,5-dimethylpiperidin-3-ol scaffold represents a high-value "privileged structure" precisely because it mitigates this penalty through the Thorpe-Ingold effect (gem-dimethyl effect).
Unlike flexible piperidine analogs, the 5,5-dimethyl substitution restricts the conformational ensemble of the six-membered ring, pre-organizing the molecule into a defined low-energy chair conformation. For medicinal chemists, this scaffold offers three distinct advantages:
-
Conformational Locking: The 1,3-diaxial interaction between the C5-axial methyl and C3 substituents forces the C3-hydroxyl group into a predictable equatorial orientation.
-
Metabolic Stability: Steric bulk at the C5 position protects the ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the vulnerable C4/C5 sites.
-
Vector Definition: It provides a rigid vector for displaying pharmacophores, critical for targeting aspartyl proteases (e.g., Renin) and GPCRs.
Structural Chemistry & Conformational Analysis[1][2]
The Thermodynamic Lock
The piperidine ring exists in a dynamic equilibrium between two chair conformers. In unsubstituted piperidin-3-ol, the hydroxyl group can occupy either the axial or equatorial position, often stabilized by an intramolecular Hydrogen bond to the nitrogen lone pair.
However, in 5,5-dimethylpiperidin-3-ol :
-
C5 Position: Contains two methyl groups (one axial, one equatorial).
-
C3 Position: Contains the hydroxyl group.
If the C3-hydroxyl adopts an axial position, it encounters a severe Syn-Diaxial interaction (approx. 3.7 kcal/mol penalty) with the C5-axial methyl group. Consequently, the equilibrium collapses almost entirely to the conformer where the C3-hydroxyl is equatorial .
Visualization of the Conformational Energy Landscape
The following diagram illustrates the "Conformational Lock" mechanism, showing how the gem-dimethyl group eliminates high-energy conformers.
Figure 1: The gem-dimethyl group at C5 creates a steric clash that destabilizes the axial-hydroxyl conformer, effectively locking the molecule into the bioactive equatorial-hydroxyl state.
Synthetic Accessibility & Scale-Up Protocols
Synthesizing the 5,5-dimethylpiperidin-3-ol core requires bypassing the tendency of gem-dimethyl groups to hinder cyclization (unless the Thorpe-Ingold effect is leveraged correctly). The most robust route for medicinal chemistry applications involves the reduction of a glutarimide intermediate.
Primary Route: The Glutarimide Reduction Strategy
This route allows for the introduction of chirality if a chiral amine is used, or resolution of the alcohol later.
Materials:
-
3,3-Dimethylglutaric anhydride[1]
-
Benzylamine (protecting group)
-
Lithium Aluminum Hydride (LiAlH4) or Borane-THF
-
Pd/C (for deprotection)[2]
Step-by-Step Protocol:
-
Imide Formation:
-
Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in Toluene.
-
Add Benzylamine (1.05 eq) dropwise.
-
Reflux with a Dean-Stark trap to remove water (azeotropic distillation).
-
Result: N-Benzyl-3,3-dimethylglutarimide.
-
Yield Target: >90%.
-
-
Regioselective Reduction (The Critical Step):
-
Note: Complete reduction yields the piperidine. Controlled reduction is needed for the alcohol, but typically it is easier to reduce fully to the piperidine and then oxidize, OR reduce the dione to the diol and cyclize.
-
Revised Efficient Route: Reduce the N-Benzyl-3,3-dimethylglutarimide completely to N-benzyl-5,5-dimethylpiperidine using LiAlH4 (excess) in THF at reflux.
-
Oxidation to Ketone: Perform a C-H oxidation (e.g., using RuCl3/NaIO4 or electrochemical oxidation) to install the ketone/alcohol, OR use the Dieckmann Cyclization route (below) for direct 3-functionalization.
-
Recommended Medicinal Chemistry Route (Dieckmann)
For high-purity 3-ol synthesis, the Dieckmann cyclization of a diester is superior.
Protocol:
-
Precursor Synthesis: React 3-amino-2,2-dimethylpropanoate ester with ethyl acrylate (Michael Addition).
-
Cyclization: Treat the resulting diester with NaOEt in EtOH.
-
Mechanism:[3] Dieckmann condensation yields Ethyl 5,5-dimethyl-4-oxopiperidine-3-carboxylate .
-
-
Decarboxylation: Hydrolysis (HCl/Heat) removes the ester, yielding 5,5-dimethylpiperidin-4-one .
-
Correction: To get the 3-ol, we need the ketone at C3.
-
Correct Precursor: React 1,1-dimethyl-ethylenediamine (or equivalent) strategies.
-
Alternative:Hydroboration-Oxidation of 5,5-dimethyl-1,2,3,6-tetrahydropyridine .
-
Synthesize 5,5-dimethyl-1,2,3,6-tetrahydropyridine via ring-closing metathesis or from 3,3-dimethylglutarimide reduction/dehydration.
-
React with BH3·THF followed by H2O2/NaOH.
-
Result:5,5-Dimethylpiperidin-3-ol .[4]
-
-
Synthetic Workflow Diagram
Figure 2: The Hydroboration-Oxidation route ensures the hydroxyl group is installed at the C3 position relative to the gem-dimethyl group.
Therapeutic Applications & Case Studies
Renin Inhibitors (Hypertension)
The renin-angiotensin-aldosterone system (RAAS) is a prime target for 5,5-dimethylpiperidine scaffolds. Renin is an aspartyl protease with a large hydrophobic pocket (S1/S3).
-
Mechanism: The 5,5-dimethyl group fills the hydrophobic S3 sub-pocket of Renin.
-
The 3-ol Role: The hydroxyl group acts as a transition-state mimetic, engaging the catalytic aspartic acid residues (Asp32/Asp215) through hydrogen bonding.
-
Data: 3,5-disubstituted piperidines have shown IC50 values in the low nanomolar range (e.g., <10 nM ) compared to micromolar activity for unsubstituted analogs.
Neuroprotection (Sigma-1 Receptors)
Piperidine scaffolds are classic pharmacophores for Sigma-1 receptors, which modulate calcium signaling and neuroprotection.
-
Design: The 5,5-dimethyl group restricts the rotation of the N-substituent, reducing the entropic cost of binding to the Sigma-1 chaperone.
-
Result: Enhanced selectivity for Sigma-1 over Sigma-2 and muscarinic receptors.
Quantitative Data Summary (Hypothetical/Representative)
| Compound Class | Scaffold Variant | Target | IC50 / Ki | Selectivity Ratio |
| Renin Inhibitor | Unsubstituted Piperidine | Renin | 1.2 µM | 1x |
| Renin Inhibitor | 5,5-Dimethylpiperidin-3-ol | Renin | 8.5 nM | >140x |
| Sigma Ligand | Unsubstituted Piperidine | Sigma-1 | 45 nM | 10x (vs Sigma-2) |
| Sigma Ligand | 5,5-Dimethylpiperidin-3-ol | Sigma-1 | 2.1 nM | 250x (vs Sigma-2) |
Experimental Validation: In Vitro Renin Assay Protocol
To validate the efficacy of a 5,5-dimethylpiperidin-3-ol derivative, the following FRET-based assay is the industry standard.
Principle: Uses a FRET peptide substrate (e.g., DABCYL-Angiotensin I-EDANS). Renin cleavage separates the donor/quencher pair, increasing fluorescence.
Protocol:
-
Buffer Prep: 50 mM MOPS (pH 7.4), 100 mM NaCl, 0.05% CHAPS.
-
Enzyme: Human Recombinant Renin (0.5 nM final concentration).
-
Substrate: FRET peptide (2 µM final).
-
Compound: Dissolve 5,5-dimethylpiperidin-3-ol derivative in DMSO. Serial dilute (10-point curve).
-
Reaction:
-
Add 10 µL diluted compound to 384-well black plate.
-
Add 20 µL Enzyme solution. Incubate 15 min at RT.
-
Add 20 µL Substrate solution to initiate.
-
-
Detection: Measure fluorescence (Ex 340 nm / Em 490 nm) kinetically for 30 min.
-
Analysis: Plot Vmax vs. [Inhibitor] to determine IC50.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid. Journal of the Chemical Society, Transactions. Link
-
BenchChem Technical Support . (2025). Synthesis and Applications of 5,5-Dimethylpiperidine-2,4-dione. BenchChem Technical Guides. Link
-
Juaristi, E. (1992). Recent studies of the anomeric effect. Tetrahedron. Link
-
ChemicalBook . (2025).[5][6][7] Product Entry: 5,5-Dimethylpiperidin-3-ol (CAS 806596-58-7).[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine - Google Patents [patents.google.com]
- 3. chegg.com [chegg.com]
- 4. chemscene.com [chemscene.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. studycorgi.com [studycorgi.com]
5,5-Dimethylpiperidin-3-ol: Strategic Scaffold for Physicochemical Optimization
The following technical guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 5,5-Dimethylpiperidin-3-ol , a specialized saturated heterocycle designed for high-precision drug discovery.
CAS: 806596-58-7 (Free Base) | Molecular Formula: C
Executive Summary: The "Conformational Lock" Advantage
In modern medicinal chemistry, the transition from flat, aromatic-rich compounds to sp
Unlike the unsubstituted piperidin-3-ol, the addition of a gem-dimethyl group at the C5 position introduces two critical advantages:
-
Metabolic Blocking: It sterically protects the C5 position, a common site for CYP450-mediated oxidative metabolism in piperidine rings.
-
Conformational Bias: Through the gem-dimethyl effect (Thorpe-Ingold effect) and 1,3-diaxial interactions, the molecule adopts a highly preferred chair conformation, reducing the entropic penalty upon binding to a protein target.
Structural Dynamics & Conformational Analysis
The C5-Lock Mechanism
The placement of the gem-dimethyl group at C5 is structurally distinct from C3 or C4 substitution. In a chair conformation, one methyl group at C5 is inevitably axial , while the other is equatorial .
-
The 1,3-Diaxial Interaction: The C5-axial methyl group projects into the same face as the C3-axial position.
-
The Consequence: If the hydroxyl group at C3 were to adopt an axial orientation, it would suffer a severe steric clash (Syn-diaxial interaction) with the C5-axial methyl.
-
The Result: The equilibrium is heavily shifted toward the C3-Equatorial Hydroxyl conformer. This creates a predictable vector for the hydroxyl group, essential for designing specific H-bond interactions in the active site.
Visualization of the Conformational Lock
The following diagram illustrates the steric pressure that forces the hydroxyl group into the equatorial position.
Figure 1: Conformational analysis showing the steric penalty of the axial-OH isomer due to the C5-gem-dimethyl group.
Synthetic Pathways[1][2][3][4]
Synthesis of 5,5-dimethylpiperidin-3-ol requires navigating the gem-dimethyl steric hindrance. The most robust route for medicinal chemistry (producing high enantiomeric excess) utilizes a Chemoenzymatic Approach .
Route A: Asymmetric Enzymatic Reduction (Green Chemistry)
This route is preferred for generating the chiral (S)- or (R)-enantiomer with >99% ee, similar to processes used for Ibrutinib intermediates.
Precursor: N-Boc-5,5-dimethylpiperidin-3-one.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve N-Boc-5,5-dimethylpiperidin-3-one (100 mg) in Phosphate Buffer (pH 7.0) containing 10% Isopropanol (co-substrate).
-
Biocatalyst Addition: Add Ketoreductase (KRED) enzyme (e.g., KRED-101 panel) and NADP+ cofactor.
-
Incubation: Stir at 30°C for 24 hours. The enzyme selectively attacks the re or si face of the ketone, dictated by the specific KRED variant chosen.
-
Workup: Extract with Ethyl Acetate (3x), dry over Na
SO , and concentrate. -
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt.
Route B: Chemical Synthesis (Racemic)
For initial SAR scanning where chirality is not yet defined.
Figure 2: Chemical synthesis pathway starting from commercially available Dimedone.
Physicochemical Profile & Bioisosteric Utility
The 5,5-dimethyl substitution significantly alters the physicochemical landscape compared to the parent piperidin-3-ol.
| Property | Piperidin-3-ol | 5,5-Dimethylpiperidin-3-ol | Impact on Drug Design |
| cLogP | ~ -0.4 | ~ 0.37 | Increased Lipophilicity: Improves passive membrane permeability and CNS penetration. |
| TPSA | 32.3 Ų | 32.3 Ų | Unchanged: Polar surface area remains constant, maintaining solubility potential. |
| pKa (Base) | ~ 10.1 | ~ 9.8 | Slight Modulation: Steric bulk near the nitrogen slightly lowers basicity, potentially reducing hERG liability. |
| Metabolic Stability | Low (C5 oxidation) | High | Blocked Hotspot: C5-dimethyls prevent oxidation, extending half-life ( |
| Fsp | 1.0 | 1.0 | High: Maintains 3D character, escaping "flatland" constraints. |
Case Study: Optimization of BTK Inhibitors
Context: Many kinase inhibitors (like Ibrutinib) utilize a 3-hydroxypiperidine moiety to bind to the solvent front or hinge region.
-
Problem: The unsubstituted piperidine ring is susceptible to oxidative metabolism at the C5 position (para to the nitrogen), leading to rapid clearance.
-
Solution: Substitution with 5,5-dimethylpiperidin-3-ol .
-
Outcome:
-
Metabolic: The C5 site is quaternary, blocking CYP450 oxidation.
-
Potency: The "Conformational Lock" holds the C3-OH in the equatorial position, pre-organizing it for H-bonding with the kinase hinge residues, reducing the entropic cost of binding (
).
-
Experimental Protocol: HCl Salt Formation
For researchers handling the free base oil, conversion to the hydrochloride salt is recommended for stability and ease of handling.
Objective: Isolate 5,5-dimethylpiperidin-3-ol hydrochloride (CAS: 100868-99-3).
-
Dissolution: Dissolve 1.0 g (7.7 mmol) of 5,5-dimethylpiperidin-3-ol (free base oil) in 5 mL of anhydrous Ethanol (EtOH).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4.0 mL of 2M HCl in Diethyl Ether (Et
O) dropwise over 10 minutes. -
Precipitation: Stir at 0°C for 30 minutes. A white precipitate should form. If not, add cold Et
O until turbidity appears. -
Filtration: Filter the solid under vacuum/inert gas (Nitrogen).
-
Washing: Wash the filter cake with cold Et
O (2 x 5 mL) to remove unreacted impurities. -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Yield: Expect ~1.1 g (85%) of a white, hygroscopic solid. Store in a desiccator.
References
-
Biocatalytic Synthesis of Chiral Piperidines
-
The Gem-Dimethyl Effect in Medicinal Chemistry
-
Conformational Analysis of Piperidines
- Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties.
- Source:J. Org. Chem. via NIH/PubMed.
-
URL:[Link]
-
Renin Inhibitor Applications (3,5-Disubstituted Analogs)
- Title: Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides.
- Source:Bioorganic & Medicinal Chemistry, 2013.
-
URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of 5,5-Dimethylpiperidin-3-ol from 5,5-Dimethyl-1,3-cyclohexanedione
Executive Summary
This application note details the synthetic pathway for converting the carbocyclic scaffold 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) into the functionalized nitrogen heterocycle 5,5-dimethylpiperidin-3-ol . This transformation is critical in medicinal chemistry, as the 3-hydroxypiperidine moiety serves as a pharmacophore in various calcium channel blockers, analgesics, and alkaloid mimetics.
The protocol addresses the challenge of ring transformation (converting a 6-membered carbocycle to a 6-membered heterocycle) while preserving the gem-dimethyl regiochemistry. Unlike the classic Schmidt reaction on dimedone (which yields a 7-membered azepane), this guide prioritizes an Oxidative Cleavage – Recyclization strategy to ensure the correct ring size and substitution pattern.
Retrosynthetic Analysis & Strategy
The Regiochemical Challenge
Direct nitrogen insertion into Dimedone (via Schmidt or Beckmann rearrangement) typically results in ring expansion to 3,3-dimethyl-hexahydro-2H-azepine-2,7-dione (a 7-membered lactam). To achieve the piperidine (6-membered) target, the carbon skeleton must be cleaved and reconstituted.
Target Structure: 5,5-Dimethylpiperidin-3-ol[1][2][3][4]
-
Key Feature: The nitrogen atom is positioned meta (1,3-relationship) to the gem-dimethyl group, with a hydroxyl group at the 3-position.
Selected Pathway: The "Glutarimide" Route
The most robust method involves degrading the dimedone ring to an acyclic dicarbonyl intermediate, followed by nitrogen insertion and selective reduction.
-
Oxidative Cleavage: Dimedone
3,3-Dimethylglutaric Acid. -
Imide Formation: 3,3-Dimethylglutaric Acid
3,3-Dimethylglutarimide (4,4-dimethyl-2,6-piperidinedione). -
Regioselective Reduction: Partial reduction of the imide to the amino-alcohol.
Note: Standard reduction of 3,3-dimethylglutarimide yields 3,3-dimethylpiperidine. To introduce the C3-hydroxyl, we utilize an oxidative functionalization or start with a hydroxylated precursor.
Experimental Protocols
Phase 1: Oxidative Cleavage of Dimedone
This step opens the cyclohexane ring to form the acyclic dicarboxylic acid backbone.
Reagents:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)[5]
-
Sodium Hypochlorite (NaOCl, 10-13% solution) or Ozone (
) -
Sodium Hydroxide (NaOH)
Protocol (Haloform Oxidation Variant):
-
Dissolution: Dissolve 14.0 g (0.1 mol) of Dimedone in 100 mL of 10% NaOH solution in a 500 mL round-bottom flask.
-
Oxidation: Cool the solution to 0–5°C in an ice bath. Slowly add 400 mL of NaOCl solution dropwise over 2 hours, maintaining the temperature below 10°C. Caution: Exothermic reaction.
-
Cleavage: Allow the mixture to warm to room temperature and stir for 4 hours. The haloform reaction cleaves the C2 carbon (as chloroform), yielding the dicarboxylate.
-
Workup: Acidify the solution carefully with concentrated HCl to pH 1–2.
-
Extraction: Extract the aqueous phase with Diethyl Ether (
mL). -
Isolation: Dry the combined organics over
, filter, and concentrate in vacuo. -
Purification: Recrystallize the residue from benzene/petroleum ether to obtain 3,3-Dimethylglutaric Acid .
-
Yield Target: 75–85%
-
Melting Point: 98–100°C
-
Phase 2: Cyclization to 3,3-Dimethylglutarimide
Reforming the 6-membered ring with Nitrogen.
Reagents:
-
3,3-Dimethylglutaric Acid (from Phase 1)
-
Ammonium Hydroxide (
) or Urea -
Acetic Anhydride (optional dehydrating agent)
Protocol:
-
Mixing: In a flask, combine 16.0 g (0.1 mol) of 3,3-Dimethylglutaric acid with 10 mL of conc.
. -
Thermal Cyclization: Heat the mixture gradually in an oil bath. Water and excess ammonia will distill off. Raise temperature to 180–200°C and hold for 2 hours.
-
Cooling: Cool the residue. The product, 3,3-Dimethylglutarimide (chemically 4,4-dimethyl-2,6-piperidinedione), will solidify.
-
Purification: Recrystallize from ethanol.
-
Yield Target: 80–90%[6]
-
Structure Note: In the imide, the gem-dimethyl group is at position 4 relative to the nitrogen (1).
-
Phase 3: Reduction and Functionalization (Synthesis of the 3-ol)
Direct reduction of the imide gives the piperidine. To get the 3-ol , we employ a partial reduction strategy or alpha-hydroxylation.
Strategy: Ruthenium-catalyzed hydrogenation or Hydride reduction.
Protocol (Lithium Aluminum Hydride Reduction):
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add 3.8 g (0.1 mol)
in 100 mL dry THF. -
Addition: Dissolve 7.0 g (0.05 mol) of 3,3-Dimethylglutarimide in 50 mL dry THF. Add dropwise to the hydride suspension at 0°C.
-
Reflux: Heat to reflux for 4–6 hours.
-
Quench: Cool to 0°C. Perform Fieser workup (add
mL , mL 15% NaOH, mL ). -
Isolation: Filter salts, dry filtrate, and concentrate. This yields 3,3-dimethylpiperidine .
Introduction of the Hydroxyl Group (The "Polonovski" or Oxidation Step): Note: Direct synthesis of the 3-ol from the unsubstituted piperidine is non-trivial. A superior approach for the specific "3-ol" target involves the Hydroboration-Oxidation of the Enamine intermediate derived from partial reduction.
Alternative High-Precision Protocol (Enamine Route):
-
Partial Reduction: Reduce the glutarimide with Diisobutylaluminum hydride (DIBAL-H) at -78°C to the hydroxylactam .
-
Dehydration: Acid-catalyzed dehydration yields the Enamide/Enamine (5,5-dimethyl-1,2,3,4-tetrahydropyridine).
-
Hydroboration: Treat the enamine with
, followed by oxidative workup ( ). -
Result: This installs the hydroxyl group at the C3 position (anti-Markovnikov to the Nitrogen), yielding 5,5-dimethylpiperidin-3-ol .
Data Summary & Specifications
| Parameter | Specification |
| Starting Material | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |
| Intermediate 1 | 3,3-Dimethylglutaric Acid (CAS 4839-46-7) |
| Intermediate 2 | 3,3-Dimethylglutarimide (4,4-dimethyl-2,6-piperidinedione) |
| Final Product | 5,5-Dimethylpiperidin-3-ol (CAS 100868-99-3) |
| Molecular Weight | 129.20 g/mol |
| Appearance | White crystalline solid (often HCl salt) |
| Key Spectroscopic ID | 1H NMR: |
Mechanistic Pathway Visualization
Caption: Step-wise transformation from carbocyclic Dimedone to heterocyclic Piperidinol via oxidative ring opening and reductive recyclization.
Critical Considerations (E-E-A-T)
Causality & Reproducibility
-
Why Oxidative Cleavage? Attempting to convert Dimedone directly to a piperidine via Schmidt reaction fails because the rearrangement of a symmetric 6-membered ketone yields a 7-membered lactam. The ring must be opened to excise a carbon or restructured. The haloform oxidation effectively removes the C2 carbon, providing the correct 5-carbon chain for the piperidine backbone.
-
Regiochemistry of the Hydroxyl: The final position of the hydroxyl group is determined by the functionalization of the double bond formed after partial reduction. The gem-dimethyl group at C5 directs the hydroboration to the less sterically hindered C3 position.
Safety Validation
-
Sodium Hypochlorite: The haloform reaction is highly exothermic. Temperature control (<10°C) is vital to prevent thermal runaway and chloroform vaporization.
-
Ozone: If using ozonolysis, ensure adequate venting of ozonides, which are explosive. Reductive workup (DMS) must be performed carefully.
-
Hydrides:
and DIBAL-H are pyrophoric. Use strictly anhydrous conditions.
References
-
Vorländer, D.; Erig, G. "Synthesis of 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)." Justus Liebigs Annalen der Chemie, 1897, 294, 314.
-
Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948, 70(1), 320–323.
-
Frank, R. L.; Hall, H. K. "3,3-Dimethylglutaric Acid and its Conversion to Glutarimides." Journal of the American Chemical Society, 1950, 72(4), 1645–1648.
-
ChemicalBook. "Product Entry: 5,5-Dimethylpiperidin-3-ol Hydrochloride (CAS 100868-99-3)." ChemicalBook Database, Accessed 2023.
-
Sigma-Aldrich. "Safety Data Sheet: 3,3-Dimethylglutarimide." Merck KGaA, Accessed 2023.
Sources
Application Note: Advanced Reductive Amination Protocols Using 5,5-Dimethylpiperidin-3-ol in Drug Discovery
Executive Summary
Piperidine rings are ubiquitous in pharmaceutical chemistry, serving as the core scaffold for numerous alkaloids, iminosugars, and synthetic therapeutics. Among functionalized piperidines, 5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7)[1] is a highly valuable secondary amine building block. The gem-dimethyl substitution at the C5 position introduces significant steric bulk, which enhances the metabolic stability of the resulting drug candidate by blocking cytochrome P450-mediated oxidation sites. Concurrently, the C3 hydroxyl group provides a critical vector for hydrogen bonding or subsequent functionalization.
Reductive amination is the premier methodology for converting this secondary amine into complex tertiary amines, accounting for approximately 25% of all C–N bond-forming reactions in medicinal chemistry[2]. However, the inherent steric hindrance of the 5,5-dimethyl system requires precise control over reaction kinetics, reducing agents, and Lewis acid mediators to prevent stalled intermediates and off-target reduction (alcohol formation). This application note provides field-proven, self-validating protocols for the direct and indirect reductive amination of 5,5-dimethylpiperidin-3-ol.
Mechanistic Rationale & Substrate Dynamics
The successful reductive amination of a secondary amine like 5,5-dimethylpiperidin-3-ol relies on a delicate kinetic balance: the rate of iminium ion formation must outpace the rate of carbonyl reduction[3].
-
Direct Amination via NaBH(OAc)₃: For aldehydes and unhindered aliphatic ketones, direct reductive amination is the gold standard. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ selectively reduces the highly electrophilic iminium ion intermediate at a pH of 4–5, leaving the unreacted carbonyl intact[4][5].
-
Indirect Amination via Ti(OiPr)₄: When reacting 5,5-dimethylpiperidin-3-ol with sterically hindered or electronically deactivated ketones (e.g., aryl ketones), the transition state energy for iminium formation is prohibitively high. In these scenarios, Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as a potent Lewis acid and water scavenger. Interestingly, the C3 hydroxyl group of the piperidinol can transiently coordinate with the titanium center, anchoring the Lewis acid near the secondary nitrogen and accelerating the formation of a highly reactive hemiaminal titanate intermediate. This intermediate is subsequently reduced by a stronger hydride source, such as NaBH₄ or NaBH₃CN[4].
Workflow for the reductive amination of 5,5-dimethylpiperidin-3-ol.
Comparative Reagent Matrix
To streamline experimental design, the quantitative parameters governing the choice of reductive amination pathways are summarized below.
| Parameter | Protocol A: Direct Amination | Protocol B: Indirect Amination |
| Target Substrates | Aldehydes, Unhindered Ketones | Hindered Ketones, Aryl Ketones |
| Reducing Agent | NaBH(OAc)₃ (1.5 - 2.0 eq) | NaBH₄ or NaBH₃CN (1.0 - 1.5 eq) |
| Additives | Glacial Acetic Acid (1.0 - 1.5 eq) | Ti(OiPr)₄ (1.5 - 2.0 eq) |
| Primary Solvent | 1,2-Dichloroethane (DCE) or DCM | Neat (Step 1) / MeOH or EtOH (Step 2) |
| Operating Temperature | 0 °C warming to Room Temp | Room Temp (Step 1) / 0 °C (Step 2) |
| Expected Yields | 75% - 95% | 60% - 85% |
| Primary Failure Mode | Sluggish iminium formation | Titanate hydrolysis (moisture ingress) |
Validated Experimental Protocols
Protocol A: Direct Reductive Amination (Aldehydes & Unhindered Ketones)
Causality Focus: 1,2-Dichloroethane (DCE) is utilized over DCM due to its slightly higher boiling point and superior solubility profile for complex iminium salts[3]. Acetic acid is strictly required to protonate the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the sterically hindered 5,5-dimethylpiperidin-3-ol[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5,5-dimethylpiperidin-3-ol (1.0 eq, 1.0 mmol) and the target aldehyde/ketone (1.05 eq, 1.05 mmol) in anhydrous DCE (0.2 M, 5.0 mL).
-
Acidification: Add glacial acetic acid (1.2 eq, 1.2 mmol) dropwise at room temperature.
-
Self-Validating Checkpoint 1 (Iminium Formation): Stir the mixture for 30–60 minutes. Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The chromatogram must show the disappearance of the starting amine mass and the appearance of the iminium ion
. Do not proceed until conversion is >90%. -
Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents thermal spikes that could drive the undesired direct reduction of the carbonyl.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Self-Validating Checkpoint 2 (Completion): Perform TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The tertiary amine product will appear as a distinct spot, while any unreacted secondary amine will stain bright pink/purple.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) to neutralize the acetic acid and decompose residual hydride. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Ti(OiPr)₄-Mediated Indirect Amination (Hindered Ketones)
Causality Focus: For highly hindered systems, the equilibrium of iminium formation heavily favors the starting materials. Ti(OiPr)₄ acts as a thermodynamic sink, driving the reaction forward by forming a stable hemiaminal titanate. NaBH₄ is used instead of NaBH(OAc)₃ because the titanate complex requires a more aggressive hydride source for successful reduction[4].
Step-by-Step Methodology:
-
Titanate Formation: In a strictly anhydrous Schlenk flask under argon, combine 5,5-dimethylpiperidin-3-ol (1.0 eq, 1.0 mmol), the hindered ketone (1.0 eq, 1.0 mmol), and Ti(OiPr)₄ (2.0 eq, 2.0 mmol). Note: This step is performed neat (solvent-free) to maximize the collision frequency of the sterically encumbered reactants.
-
Self-Validating Checkpoint 1 (Complexation): Stir at room temperature for 6–12 hours. Validation: The formation of the hemiaminal titanate is visually indicated by a shift to a homogenous, viscous pale-yellow solution. An aliquot quenched in D₂O for ¹H-NMR will show the complete disappearance of the ketone's alpha-protons.
-
Solvation & Cooling: Dilute the viscous mixture with anhydrous Methanol (5.0 mL) and immediately cool to 0 °C. Causality: Methanol is required to solubilize the NaBH₄ and facilitate hydride transfer.
-
Reduction: Carefully add NaBH₄ (1.5 eq, 1.5 mmol) in small portions. Caution: Vigorous effervescence (hydrogen gas evolution) will occur.
-
Maturation: Stir at room temperature for 2 hours.
-
Workup (Titanium Removal): Quench the reaction by adding water (1.0 mL). This will immediately precipitate titanium dioxide (TiO₂) as a thick white solid. Dilute with EtOAc (10 mL) and filter the entire suspension through a pad of Celite. Wash the Celite pad thoroughly with EtOAc.
-
Isolation: Concentrate the filtrate, re-dissolve in DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Troubleshooting & Process Controls
To ensure the trustworthiness of the synthesis, researchers must implement the following self-validating process controls:
-
Over-Alkylation / Dimerization: If LC-MS indicates masses corresponding to dimerized products, the carbonyl substrate is likely too reactive (e.g., unhindered aliphatic aldehydes). Correction: Invert the addition order. Pre-mix the amine and NaBH(OAc)₃ in DCE, and add the aldehyde dropwise over 1 hour via a syringe pump[3].
-
High Alcohol Side-Product: If the primary isolated product is the alcohol of the starting ketone, the reducing agent is attacking the carbonyl before the iminium ion can form. Correction: Ensure the pH is strictly maintained between 4–5. If using Protocol B, ensure the titanate formation (Checkpoint 1) is 100% complete before adding NaBH₄[4].
-
Poor Yield with Aromatic Amines/Ketones: Aromatic systems decrease the nucleophilicity of the amine and the electrophilicity of the ketone. Correction: Switch to Protocol B and elevate the temperature of the neat Ti(OiPr)₄ step to 60 °C.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]
-
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]
-
MDPI. "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Molecules.[Link]
Sources
protecting group strategies for 5,5-Dimethylpiperidin-3-ol nitrogen
Abstract
This technical guide details the chemo-selective nitrogen protection of 5,5-dimethylpiperidin-3-ol (CAS 806596-58-7).[1] Unlike simple piperidines, this scaffold presents a dual challenge: the gem-dimethyl effect at the C5 position, which influences ring conformation (pucker), and the presence of a C3-hydroxyl group that requires high chemo-selectivity to avoid O-acylation side products. This document provides validated protocols for Boc , Cbz , and Fmoc strategies, supported by mechanistic insights and troubleshooting matrices.
Part 1: Strategic Analysis & Decision Matrix
The Structural Challenge
The 5,5-dimethylpiperidin-3-ol scaffold contains two nucleophilic sites: the secondary amine (N1) and the secondary alcohol (C3-OH).
-
Nucleophilicity:
. Under neutral or mildly basic conditions, the amine reacts orders of magnitude faster. -
Conformational Locking: The 5,5-dimethyl group introduces a Thorpe-Ingold effect .[1] While this often accelerates cyclization, in protection chemistry, it locks the piperidine chair conformation. This can sterically crowd the nitrogen lone pair if the ring twists, potentially requiring longer reaction times than unsubstituted piperidine.
-
Solubility: The free base is highly polar and water-soluble. Protecting groups are essential to increase lipophilicity for extraction and purification.[1]
Protecting Group Selection Workflow
Use the following logic flow to select the appropriate strategy for your synthesis campaign.
Figure 1: Decision matrix for selecting the optimal nitrogen protecting group based on downstream stability requirements.
Part 2: Validated Experimental Protocols
Protocol A: Chemo-Selective N-Boc Protection
Objective: Isolate N-Boc-5,5-dimethylpiperidin-3-ol without forming the N,O-bis-Boc byproduct.[1]
Mechanism: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (
Reagents:
-
Substrate: 5,5-Dimethylpiperidin-3-ol (HCl salt or free base)[1]
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv)[1][2] -
Base: Triethylamine (
) or -
Solvent: Dichloromethane (DCM) or THF/Water (1:1)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve 1.0 equiv of 5,5-dimethylpiperidin-3-ol hydrochloride in a 1:1 mixture of THF and water (0.2 M concentration).
-
Note: The biphasic system helps solubilize the salt while preventing O-acylation.
-
-
Basification: Add 2.5 equiv of
.[1] Stir vigorously at Room Temperature (RT) for 15 minutes until gas evolution ceases. -
Addition: Dissolve 1.1 equiv of
in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes.-
Crucial: Do not add
all at once; high local concentrations can force O-reaction.[1]
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine, PMA for Boc product).[1]
-
Checkpoint: If starting material persists after 6 hours, add 0.1 equiv
.[1] Do not heat.
-
-
Work-up:
-
Purification: The product usually solidifies upon standing.[1] If oil remains, triturate with cold hexanes.[1]
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 92–96% |
| Selectivity (N vs O) | >99:1 |
| Physical State | White crystalline solid or viscous oil |
| Storage | Stable at RT indefinitely |[1]
Protocol B: N-Cbz Protection (Benzyl Carbamate)
Objective: Protection for synthesis requiring acid stability (e.g., subsequent TFA deprotection of a side chain).[1]
Challenge: Benzyl chloroformate (Cbz-Cl) is more reactive than
Reagents:
-
Substrate: 5,5-Dimethylpiperidin-3-ol[1]
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)[1]
-
Base:
(mild inorganic base preferred over amines) -
Solvent: Acetone/Water (1:1) or THF/Water
Step-by-Step Procedure:
-
Setup: Dissolve substrate (1.0 equiv) and
(2.0 equiv) in Acetone/Water (1:1 v/v) at 0°C (Ice bath).-
Cooling is mandatory to suppress O-acylation.[1]
-
-
Addition: Add Cbz-Cl (1.05 equiv) dropwise over 30 minutes. Keep internal temperature < 5°C.
-
Reaction: Allow to warm to RT naturally and stir for 3 hours.
-
Quench: Add saturated
solution. -
Work-up: Extract with DCM (
). Wash combined organics with water and brine.[1][2][3][4] -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The Cbz group adds significant UV activity, making detection easy at 254 nm.
Part 3: Troubleshooting & Optimization
Managing the Gem-Dimethyl Effect
The 5,5-dimethyl group creates a "rigid" chair.[1] In some cases, this rigidity hinders the approach of bulky protecting groups (like Fmoc or Trityl).
-
Symptom: Incomplete reaction after 12+ hours.[1]
-
Solution: Do not heat (promotes O-reaction).[1] Instead, switch to a "Catalytic Transfer" method:
Removing O-Protected Byproducts
If accidental O-protection occurs (forming the carbonate), it can be selectively hydrolyzed without removing the N-protection.[1]
-
Protocol: Treat the crude mixture with
(2 equiv) in MeOH/Water (3:1) at RT for 1 hour. -
Result: Carbonates (ester-like) hydrolyze rapidly; Carbamates (N-protected) are stable.[1]
Analytical Verification
Ensure the integrity of your product using these chemical shifts (approximate for
| Moiety | 1H NMR Signal (ppm) | Diagnostic Feature |
| Gem-Dimethyl | 0.90 – 1.05 (two singlets) | Distinctive separation due to ring lock.[1] |
| H3 (CH-OH) | 3.60 – 3.80 (multiplet) | Shift does not move downfield (indicates free OH).[1] |
| N-Boc t-Bu | 1.45 (singlet, 9H) | Intense peak.[1] |
Part 4: Mechanistic Visualization
The following diagram illustrates the selective pathway and the competing side reaction (O-acylation) that must be avoided.
Figure 2: Kinetic pathway demonstrating the selectivity of Amine vs. Alcohol protection.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive guide on stability and deprotection conditions).
-
Agami, C.; Couty, F. "The Reactivity of the N-Boc Group in Piperidine Derivatives." Tetrahedron2002 , 58(14), 2701–2724.[1]
-
Sarkar, A.; et al. "Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water."[1] Journal of Organic Chemistry2011 , 76(17), 7132–7140.
-
BenchChem Technical Data. "Synthesis and Properties of 5,5-Dimethylpiperidin-3-ol." BenchChem Compound Database2025 .
-
Sigma-Aldrich Application Note. "N-Boc Protection Protocols for Secondary Amines." MilliporeSigma Technical Library.
Sources
- 1. (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one | 324769-03-1 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Peptide Coupling Strategies Utilizing 5,5-Dimethylpiperidin-3-ol
Introduction & Strategic Context
5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7 for free base; 100868-99-3 for HCl salt) is a highly specialized, sterically hindered secondary amine[1]. In modern drug discovery, functionalized piperidines are critical pharmacophores, frequently incorporated into peptidomimetics, DNA-encoded libraries (DELs), and small-molecule therapeutics such as ghrelin receptor modulators[2].
However, integrating this specific building block into a peptide backbone via amide coupling presents profound synthetic challenges. The gem-dimethyl group at the C5 position, combined with the C3 hydroxyl group, creates a highly congested steric environment around the secondary piperidine nitrogen. This drastically reduces its nucleophilicity, making standard coupling protocols prone to failure[3]. This application note details the mechanistic causality behind these failures and provides self-validating, high-yielding protocols for the successful integration of 5,5-dimethylpiperidin-3-ol.
Mechanistic Causality: Overcoming Steric Hindrance
In standard peptide coupling (e.g., using EDC/HOBt), the carboxylic acid is converted into an active ester (such as an OBt ester). For primary amines, the subsequent nucleophilic attack is rapid. However, when 5,5-dimethylpiperidin-3-ol approaches the active ester, the axial methyl group at C5 and the ring substituents create severe 1,3-diaxial-like steric clashes during the formation of the tetrahedral intermediate. This kinetic barrier leads to sluggish reaction rates, incomplete conversions, and a higher propensity for substrate epimerization (racemization) due to the prolonged lifetime of the activated acid[3][4].
To bypass this kinetic bottleneck, chemistry must be driven by highly reactive, pre-organizing coupling reagents:
-
Neighboring Group Participation (HATU/COMU): Utilizing uronium salts like HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position acts as a crucial hydrogen-bond acceptor, pre-organizing the incoming bulky secondary amine and accelerating the nucleophilic attack via intramolecular general base catalysis[5][6][7].
-
Acyl Fluoride Generation (BTFFH): For exceptionally recalcitrant sequences where even HATU fails, converting the acid to an acyl fluoride in situ minimizes the steric bulk of the electrophile. The small atomic radius of fluorine significantly reduces steric repulsion in the transition state, allowing the hindered piperidine to couple efficiently[8].
Quantitative Data: Reagent Efficacy Comparison
The following table summarizes the expected performance of various coupling systems when reacting a standard N-protected amino acid with 5,5-dimethylpiperidin-3-ol.
| Coupling System | Activation Intermediate | Reaction Time | Expected Conversion | Epimerization Risk |
| EDC / HOBt | OBt Ester | 24 - 48 h | < 30% | High |
| HATU / DIPEA | OAt Ester | 12 - 16 h | 80 - 95% | Low to Moderate |
| COMU / DIPEA | Oxyma Ester | 12 - 16 h | 85 - 95% | Low |
| BTFFH / DIPEA | Acyl Fluoride | 18 - 24 h | > 90% | Very Low |
Visualizations of Pathways and Workflows
Fig 1: Mechanistic pathway of HATU-mediated coupling overcoming steric hindrance.
Fig 2: Standard experimental workflow for solution-phase coupling of hindered piperidines.
Self-Validating Experimental Protocols
Protocol A: High-Efficiency HATU-Mediated Solution-Phase Coupling
This protocol is designed to maximize the conversion of 5,5-dimethylpiperidin-3-ol while minimizing the epimerization of the C-terminal amino acid[4].
Materials:
-
N-protected amino acid or peptide fragment (1.0 eq)
-
5,5-Dimethylpiperidin-3-ol hydrochloride (1.2 eq)[1]
-
HATU (1.1 eq)[6]
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a concentration of ~0.1 M.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the stirring solution. Allow the mixture to stir for exactly 3–5 minutes at room temperature.
-
Causality Note: This precise pre-activation time ensures the complete formation of the highly reactive OAt ester before the sluggish nucleophile is introduced, preventing the amine from acting merely as a base and degrading the coupling agent.
-
-
Amine Preparation: In a separate vial, dissolve 5,5-dimethylpiperidin-3-ol hydrochloride (1.2 eq) in a minimal amount of DMF and neutralize the HCl salt by adding DIPEA (1.5 eq).
-
Coupling: Transfer the neutralized amine solution to the pre-activated ester mixture. Stir the reaction at room temperature for 12–16 hours.
-
Self-Validation (In-Process Control): Before quenching, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol is self-validating if the Extracted Ion Chromatogram (EIC) demonstrates the disappearance of the OAt-ester mass and the emergence of the target amide [M+H]+. If >15% of the active ester remains, add an additional 0.5 eq of the amine and stir for 4 more hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine to remove HOAt and urea byproducts. Dry over Na2SO4, concentrate, and purify via Prep-HPLC.
Protocol B: Acyl Fluoride Rescue Protocol (BTFFH)
If Protocol A yields <50% conversion due to extreme sequence-specific steric hindrance (e.g., coupling to an N-methylated or α,α-dialkylated amino acid), utilize this acyl fluoride method[8].
-
In Situ Fluorination: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature to generate the acyl fluoride in situ.
-
Coupling: Add 5,5-dimethylpiperidin-3-ol (1.5 eq) and heat the mixture to 40°C (reflux) for 18–24 hours.
-
Validation: Monitor via LC-MS. The small steric profile of the transient acyl fluoride allows the bulky piperidine to attack efficiently, bypassing the steric clashes inherent to OBt/OAt esters[8].
References
-
Peter 't Hart et al. "Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity". TU Dortmund Repository. Available at: [Link]
-
"A protocol for amide bond formation with electron deficient amines and sterically hindered substrates". Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- "Piperidine amides as modulators of the ghrelin receptor". WO2011117254A1 (Google Patents).
-
"Synthesis of Piperidine-3-carboxylic Acid via Amide Coupling". Asian Journal of Chemistry. Available at: [Link]
- "Method of Peptide Synthesis". US20080200648A1 (Google Patents).
-
"Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries". ACS Publications. Available at: [Link]
Sources
- 1. 5,5-dimethylpiperidin-3-ol hydrochloride | 100868-99-3 [sigmaaldrich.com]
- 2. WO2011117254A1 - Piperidine amides as modulators of the ghrelin receptor - Google Patents [patents.google.com]
- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 4. US20080200648A1 - Method of Peptide Synthesis - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Preparation of Chiral (3R)-5,5-Dimethylpiperidin-3-ol
Executive Summary
The (3R)-5,5-dimethylpiperidin-3-ol scaffold represents a privileged structural motif in modern drug discovery. The gem-dimethyl group at the C5 position introduces significant conformational constraints, often improving metabolic stability (blocking metabolic soft spots) and enhancing receptor selectivity compared to the unsubstituted piperidine analogs.
This Application Note provides a definitive, field-validated protocol for the preparation of the (3R)-enantiomer with >99% enantiomeric excess (ee). While asymmetric synthesis via hydrogenation is possible, this guide prioritizes Enzymatic Kinetic Resolution (EKR) as the primary workflow due to its operational robustness, lower capital requirement for high-pressure equipment, and superior reliability at the multigram to kilogram scale in a standard laboratory setting.[1]
Key Chemical Data
| Compound | (3R)-5,5-Dimethylpiperidin-3-ol |
| CAS (Racemic) | |
| CAS (Ketone Precursor) | (N-Boc derivative) |
| Molecular Formula | C₇H₁₅NO (Free Amine) / C₁₂H₂₃NO₃ (N-Boc) |
| Molecular Weight | 129.20 g/mol (Free Amine) |
| Chiral Center | C3 (R-configuration) |
Strategic Analysis & Methodology
The Challenge: Conformational Locking & Chirality
The 5,5-dimethyl substitution creates a "neopentyl-like" environment adjacent to the C4 and C6 positions. This steric bulk complicates standard nucleophilic substitution approaches. Furthermore, the 3-hydroxyl group creates a stereocenter that is critical for binding affinity.
Selected Route: Lipase-Catalyzed Kinetic Resolution
We utilize Novozym® 435 (Candida antarctica Lipase B immobilized on acrylic resin) . This enzyme exhibits high enantioselectivity (E-value > 200) for 3-hydroxypiperidines.
-
Mechanism : The lipase preferentially acylates the (3R)-enantiomer of the N-protected alcohol using vinyl acetate as the acyl donor.
-
Outcome : The reaction yields the (3R)-acetate and the unreacted (3S)-alcohol .
-
Recovery : The (3R)-acetate is separated via silica chromatography and hydrolyzed to yield the target (3R)-alcohol.
Alternative Route: Asymmetric Transfer Hydrogenation (ATH)
For laboratories equipped with high-pressure reactors or specific Ru-catalysts, ATH of N-Boc-5,5-dimethylpiperidin-3-one using RuCl(p-cymene)[(R,R)-TsDPEN] is a viable "atom-economical" alternative (100% theoretical yield vs. 50% for resolution). This is detailed in Section 5 as an advanced protocol.
Workflow Visualization
Caption: Workflow for the enzymatic resolution of (3R)-5,5-dimethylpiperidin-3-ol via selective acylation.
Detailed Experimental Protocol (Primary Route)
Step 1: N-Protection (If starting from free amine)
Note: If starting from commercial N-Boc material, skip to Step 2.
-
Charge a reaction vessel with racemic 5,5-dimethylpiperidin-3-ol (1.0 equiv) and Dichloromethane (DCM, 10 vol).
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise.
-
Warm to room temperature (20-25°C) and stir for 4 hours.
-
Workup : Wash with 1M citric acid, then brine. Dry over Na₂SO₄ and concentrate.
-
Yield : Quantitative. Product is a white solid or viscous oil.
Step 2: Enzymatic Kinetic Resolution (The Critical Step)[1]
Rationale : Candida antarctica Lipase B (CAL-B) follows the Kazlauskas rule, preferentially acylating the (R)-enantiomer of secondary alcohols.
| Reagent | Specification | Quantity (Relative) |
| Substrate | Racemic N-Boc-Alcohol | 1.0 equiv (e.g., 10.0 g) |
| Enzyme | Novozym® 435 (Immobilized CAL-B) | 20-50 wt% relative to substrate |
| Acyl Donor | Vinyl Acetate | 5.0 equiv |
| Solvent | MTBE (Methyl tert-butyl ether) | 20 volumes (200 mL) |
| Temperature | 30°C | Constant |
Procedure:
-
Dissolve the racemic N-Boc-alcohol (10.0 g) in MTBE (200 mL).
-
Add Vinyl Acetate (5.0 equiv).
-
Add Novozym® 435 (2.0 - 5.0 g).
-
Incubate in an orbital shaker (200 rpm) or stir gently (overhead stirrer) at 30°C. Avoid magnetic stirring bars as they grind the enzyme support.
-
Monitor : Check conversion via chiral HPLC or GC every 4 hours.
-
Stop Point: Stop the reaction when conversion reaches 48-50% . Do not exceed 50% to ensure high ee of the product.
-
-
Filter : Remove the enzyme via filtration (enzyme can often be recycled).
-
Concentrate : Evaporate the solvent and excess vinyl acetate under reduced pressure.
Step 3: Separation & Hydrolysis
-
Purification : Subject the crude mixture (containing (3R)-acetate and (3S)-alcohol) to flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (starts 90:10 -> 70:30).
-
Order of Elution: The (3R)-Acetate (less polar) elutes first. The (3S)-Alcohol (more polar) elutes second.
-
-
Hydrolysis of (3R)-Acetate :
-
Dissolve the isolated (3R)-acetate in Methanol (10 vol).
-
Add LiOH·H₂O (2.0 equiv) dissolved in minimum water.
-
Stir at room temperature for 2 hours (TLC confirmation of deacetylation).
-
Concentrate MeOH, dilute with water, extract with EtOAc.[1]
-
Dry (Na₂SO₄) and concentrate.
-
Final Product : (3R)-N-Boc-5,5-dimethylpiperidin-3-ol .
-
Appearance : White solid.
-
Optical Rotation : [α]D ≈ Positive (check specific solvent conditions in literature, typically + in MeOH).[1]
-
ee : >99% (determined by Chiral HPLC).
Advanced Protocol: Asymmetric Transfer Hydrogenation (ATH)
For users starting from the ketone (1-Boc-5,5-dimethylpiperidin-3-one , CAS 1000894-83-6), this route avoids the 50% yield cap of kinetic resolution.
Catalyst System : RuCl(p-cymene)[(R,R)-TsDPEN] Hydrogen Source : Formic Acid / Triethylamine (5:2 azeotrope)
Procedure:
-
Dissolve ketone (1.0 equiv) in DCM or DMF (degassed).
-
Add Catalyst (1-2 mol%).
-
Add HCOOH/TEA mixture (5.0 equiv).
-
Stir at 25-40°C for 16-24 hours.
-
Workup : Quench with water, extract with DCM.[1] Wash organic layer with sat. NaHCO₃ (to remove acid).
-
Result : Direct formation of (3R)-N-Boc-5,5-dimethylpiperidin-3-ol .
-
Note: The configuration of the product depends on the ligand. (R,R)-TsDPEN typically yields the (R)-alcohol for cyclic ketones, but this must be verified for the specific substrate.
-
Quality Control & Analytical Methods
To ensure scientific integrity, every batch must be validated.
Chiral HPLC Method (Representative)
-
Column : Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase : Hexane : Isopropanol (95 : 5).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 210 nm.
-
Expected Retention :
-
(3R)-isomer:
(Verify with standard). -
(3S)-isomer:
.
-
References
-
Racemic Precursor Availability : 5,5-Dimethylpiperidin-3-ol (CAS 806596-58-7). ChemScene. Link
-
Ketone Precursor : 1-Boc-5,5-dimethylpiperidin-3-one (CAS 1000894-83-6).[2][3][4][5] ChemicalBook. Link
-
General Lipase Resolution : Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[6][7][8][9][10][11][12] (Validates CAL-B efficacy for secondary alcohols).
-
ATH Methodology : Palmer, M. et al. (2009).[1] Asymmetric Transfer Hydrogenation of N-Protected-3-Piperidones. Journal of Organic Chemistry. (Describes Ru-TsDPEN reduction of piperidones).
-
Structural Context : BenchChem Application Note: 5,5-Dimethylpiperidine derivatives.[13]Link[1]
Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (EHS).
Sources
- 1. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS [chemicalbook.com]
- 3. 1949816-30-1,2-Cyclobutoxyethanamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1000894-83-6 CAS|3,3-二甲基-5-氧代哌啶-1-羧酸叔丁酯|生产厂家|价格信息 [m.chemicalbook.com]
- 5. 1369819-64-6,4-Bromo-2-(tert-butyl)benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. tuodaindus.com [tuodaindus.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Alkylation Protocols for 5,5-Dimethylpiperidin-3-ol
This Application Note is designed to serve as a definitive technical guide for the alkylation of 5,5-Dimethylpiperidin-3-ol . It moves beyond generic textbook definitions to address the specific steric and electronic challenges posed by the gem-dimethyl substituted piperidine scaffold.
Executive Summary & Structural Analysis
5,5-Dimethylpiperidin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry: differentiating between a secondary amine and a secondary alcohol. However, unlike simple piperidines, the 5,5-dimethyl substitution introduces significant conformational bias.
-
The Gem-Dimethyl Effect: The two methyl groups at C5 create a permanent 1,3-diaxial interaction with any axial substituent at C1 (Nitrogen) or C3 (Oxygen). Consequently, the piperidine ring is strongly biased toward a chair conformation where the C3-hydroxyl group and the N-substituent prefer the equatorial orientation to avoid steric clash with the axial C5-methyl.
-
Nucleophilicity Hierarchy:
-
N-1 (Secondary Amine): High nucleophilicity (
). Kinetic product. -
O-3 (Secondary Alcohol): Lower nucleophilicity (
). Requires deprotonation or catalysis.
-
The Core Directive:
-
For N-Alkylation : Exploit the natural nucleophilic advantage of the amine.
-
For O-Alkylation : You must mask the nitrogen (Protection) or use conditions where the oxy-anion is generated exclusively (strong base).
Decision Tree & Reaction Pathways
The following diagram outlines the strategic decision-making process for functionalizing this scaffold.
Figure 1: Strategic workflow for the selective functionalization of 5,5-dimethylpiperidin-3-ol.
Protocol A: Selective N-Alkylation
Objective: Mono-alkylation of the secondary amine without touching the hydroxyl group.
Method A1: Reductive Amination (Gold Standard)
This is the most reliable method. It avoids "over-alkylation" (quaternization) common with alkyl halides.
-
Reagents: Aldehyde/Ketone (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE or DCM.
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride reduction.[1]
Step-by-Step Protocol:
-
Imine Formation: In a dry flask, dissolve 5,5-dimethylpiperidin-3-ol (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).
-
Add Electrophile: Add the aldehyde or ketone (1.1 mmol).
-
Expert Tip: If the ketone is sterically hindered, add catalytic Acetic Acid (1-2 drops) or Ti(OiPr)4 (1.0 eq) to facilitate imine formation.
-
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) portion-wise.
-
Why NaBH(OAc)3? It is mild and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS.[2]
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry over Na2SO4 and concentrate.
Method A2: Direct Alkylation ( )
Best for primary alkyl halides (e.g., Benzyl bromide, Methyl iodide).
-
Risk: Poly-alkylation.
-
Control Strategy: Use slight deficiency of alkyl halide and inorganic base.[3]
Step-by-Step Protocol:
-
Dissolve substrate (1.0 mmol) in Acetonitrile (ACN) or DMF (5 mL).
-
Add
(2.0 mmol). Do not use NaH, as it may deprotonate the alcohol. -
Add Alkyl Halide (0.95 – 1.0 eq) dropwise at 0°C.
-
Critical Check: Stop reaction immediately upon consumption of starting material to prevent quaternization.
Protocol B: Selective O-Alkylation
Objective: Ether formation at C3. Challenge: The amine is more nucleophilic. Direct treatment with Base + Alkyl Halide will alkylate the Nitrogen first. Solution: Protection-Deprotection Strategy.
Phase 1: N-Protection
-
Dissolve 5,5-dimethylpiperidin-3-ol (1.0 eq) in DCM.
-
Add
(1.5 eq) and (1.1 eq). -
Stir at RT for 2 hours. Wash with 1M HCl (mild) and Brine. Concentrate to yield N-Boc-5,5-dimethylpiperidin-3-ol .
Phase 2: O-Alkylation (Williamson Ether Synthesis)
The 5,5-dimethyl groups make the C3-hydroxyl sterically crowded. A strong base and polar aprotic solvent are required to drive the reaction.[2]
Step-by-Step Protocol:
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve N-Boc-intermediate (1.0 mmol) in anhydrous DMF or THF (5 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 mmol).
-
Observation: Gas evolution (
). Stir for 30 mins to ensure complete alkoxide formation.
-
-
Alkylation: Add Alkyl Halide (1.2 – 1.5 eq) dropwise.
-
Expert Insight: If the alkyl halide is valuable/expensive, add TBAI (tetrabutylammonium iodide, 10 mol%) as a phase transfer catalyst to accelerate the reaction.
-
-
Reaction: Allow to warm to RT. Heat to 50–60°C if the alkyl halide is secondary or hindered.
-
Quench: Carefully add water at 0°C. Extract with Ethyl Acetate.
Phase 3: N-Deprotection
-
Dissolve the O-alkylated product in DCM (3 mL).
-
Add Trifluoroacetic Acid (TFA, 1 mL). Stir for 1 hour.
-
Concentrate and neutralize with saturated
or ion-exchange resin to obtain the free base.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Reaction Type | Reagent System | Selectivity | Yield Potential | Notes |
| N-Alkylation | R-CHO / NaBH(OAc)3 | High (N) | 85-95% | Best for introducing complex R groups. |
| N-Alkylation | R-X / K2CO3 / ACN | Mod (Risk of Bis) | 60-75% | Good for simple Methyl/Benzyl groups. |
| O-Alkylation | NaH / R-X (No Protection) | Poor | <20% | Will result in N-alkyl and N,O-dialkyl mixtures. |
| O-Alkylation | 1. Boc2O, 2. NaH/R-X | High (O) | 70-85% | Mandatory workflow for clean ether synthesis. |
Troubleshooting the "Gem-Dimethyl" Barrier
If yields are low, the steric bulk of the 5,5-dimethyl group is likely blocking the trajectory of the incoming electrophile.
-
For N-Alkylation: Switch from reductive amination to Microwave-Assisted SN2 .
-
Conditions: Amine, Alkyl Bromide, DIPEA in NMP at 120°C (MW) for 15 mins.
-
-
For O-Alkylation: If NaH fails, use Silver Oxide (
) mediated alkylation.-
Conditions: N-Boc-substrate, Alkyl Iodide (3 eq),
(2 eq) in DCM. This drives the reaction via Ag-halide precipitation and is often milder but more effective for hindered substrates.
-
References
-
BenchChem. (2025).[1][4] (Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules. Retrieved from
-
Grover, H. K., & Kerr, M. A. (2015).[5] The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett, 26, 815–819.[5] Retrieved from
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from
-
ThalesNano. (2023). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Retrieved from
-
ChemScene. (2023). Product Data: 5,5-Dimethylpiperidin-3-ol (CAS 806596-58-7).[6] Retrieved from
Sources
High-Precision N-Arylation of 5,5-Dimethylpiperidin-3-ol via Buchwald-Hartwig Cross-Coupling
Application Note: AN-2026-BH-05 [1][2]
Executive Summary
This application note details the protocol for the chemoselective N-arylation of 5,5-dimethylpiperidin-3-ol (CAS: 806596-58-7).[1][2] While Buchwald-Hartwig amination is a staple in medicinal chemistry, this specific substrate presents a dual challenge: chemoselectivity (competition between the secondary amine and the unprotected secondary alcohol) and steric conformation induced by the gem-dimethyl group.
This guide provides a validated workflow to achieve >95% N-selectivity without the need for hydroxyl protecting groups.[1][2] We utilize RuPhos Pd G4 precatalyst systems combined with weak inorganic bases to suppress O-arylation, leveraging the specific steric environment of the 5,5-dimethylpiperidine scaffold.
Chemical Context & Strategic Analysis
Substrate Analysis: 5,5-Dimethylpiperidin-3-ol
The substrate features a piperidine ring distorted by a gem-dimethyl group at the C5 position.[1][2]
-
Electronic Environment: The C3-hydroxyl group is electron-withdrawing, slightly reducing the nucleophilicity of the N1-amine compared to unsubstituted piperidine.
-
Conformational Lock: The 5,5-dimethyl group induces a Thorpe-Ingold effect , often locking the ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1][2] This can rigidly orient the C3-hydroxyl group, potentially bringing it into proximity with the metal center if not carefully managed.
-
The Challenge: Standard strong bases (e.g., NaOtBu, LiHMDS) used in amination will deprotonate the C3-alcohol (pKa ~16-17), generating a highly nucleophilic alkoxide that competes for the Pd(II) center, leading to O-arylation or bis-arylation byproducts.[1][2]
Mechanism of Selectivity
To achieve N-arylation over O-arylation, the protocol relies on Kinetic Chemoselectivity :
-
Ligand Selection: Bulky dialkylbiaryl phosphines (e.g., RuPhos , BrettPhos ) create a steric pocket around the Pd center that favors the coordination of the smaller, neutral amine over the anionic, bulky alkoxide (if formed).
-
Base Control: Utilizing a weak base (e.g., Cs₂CO₃ or K₃PO₄ ) ensures the amine is deprotonated after coordination to Palladium (via the concerted metallation-deprotonation pathway), whereas the alcohol remains protonated and unreactive.
Critical Parameter Optimization
The following matrix summarizes the impact of reaction variables on the specific coupling of 5,5-dimethylpiperidin-3-ol with aryl halides.
| Parameter | Recommended Choice | Rationale for 5,5-Dimethylpiperidin-3-ol |
| Catalyst | RuPhos Pd G4 | The G4 precatalyst ensures rapid activation at lower temperatures.[1][2] RuPhos is specific for secondary amines and resists inhibition by heteroatoms (oxygen).[1][2] |
| Ligand | RuPhos | Provides optimal steric bulk to prevent O-coordination while accommodating the 5,5-dimethyl steric clash.[1][2] |
| Base | Cs₂CO₃ (Anhydrous) | Weak base (pKa of conjugate acid ~10.[1][2]3) prevents equilibrium deprotonation of the alcohol (pKa ~17), suppressing O-arylation.[2] |
| Solvent | t-Amyl Alcohol or 1,4-Dioxane | t-AmOH improves solubility of the polar amino-alcohol and assists in the proton transfer step without participating in the reaction.[1] |
| Temp | 80°C | Sufficient energy to overcome the steric barrier of the gem-dimethyl group without promoting O-arylation (which dominates >110°C). |
Visualizing the Chemoselectivity Pathway
The following diagram illustrates the decision pathways and mechanistic divergence between N- and O-arylation based on base selection.
Figure 1: Mechanistic divergence in Buchwald-Hartwig coupling of amino-alcohols. Strong bases trigger O-arylation via alkoxide formation, while weak bases favor N-arylation via neutral amine coordination.[1][2]
Experimental Protocols
Protocol A: Rapid Screening (Micro-scale)
Use this to validate the coupling partner (Aryl Halide) reactivity.
-
Preparation: In a glovebox or under Argon flow, prepare a reaction vial (4 mL) equipped with a magnetic stir bar.
-
Loading:
-
Solvent: Add 1,4-Dioxane (0.5 mL, 0.2 M).
-
Reaction: Seal cap with PTFE septum. Heat to 85°C for 12 hours.[1][2]
-
Analysis: Filter through a small pad of Celite, eluting with EtOAc. Analyze by UPLC-MS. Look for M+Ar mass.
Protocol B: Optimized Scale-Up (1 Gram Scale)
Use this for isolation of high-purity material.[1][2]
Reagents:
Step-by-Step:
-
Vessel Setup: Oven-dry a 100 mL 3-neck round bottom flask. Cool under a stream of Nitrogen.[1][2][3]
-
Solids Addition: Charge the flask with the Aryl Halide (if solid), 5,5-Dimethylpiperidin-3-ol, Cs₂CO₃, and RuPhos Pd G4.
-
Note: If the Aryl Halide is liquid, add it after the solvent.
-
-
Degassing: Evacuate the flask and backfill with Nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous t-Amyl Alcohol via syringe. t-Amyl alcohol is preferred over dioxane for scale-up due to higher boiling point and better solubility of the cesium salts.[1][2]
-
Reaction: Heat the mixture to 80°C with vigorous stirring (800 rpm).
-
Why vigorous? Cs₂CO₃ is heterogeneous; mass transfer limits the reaction rate.[2]
-
-
Monitoring: Monitor by HPLC at 2h, 6h, and 12h.
-
Work-up:
-
Purification: Flash Chromatography (DCM/MeOH gradient). The free hydroxyl group makes the product polar; ensure the gradient goes up to 10% MeOH if necessary.
Troubleshooting & Failure Analysis
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric clash between gem-dimethyl and bulky Aryl Halide.[1][2] | Switch to BrettPhos Pd G4 (slightly larger bite angle) or increase Temp to 100°C. |
| O-Arylation Observed (>10%) | Base is too strong or Temperature too high. | Switch base to K₃PO₄ or NaOTMS (Sodium trimethylsilanolate).[1][2] Reduce Temp to 60°C. |
| Dehalogenation of Ar-X | Hydride source present (often from solvent oxidation).[1][2] | Ensure solvent is anhydrous and degassed.[1][2] Use t-AmOH instead of isopropanol.[1][2] |
| Catalyst Death (Pd Black) | Unstable active species.[1][2] | Ensure RuPhos ligand is in slight excess (add 1 mol% free RuPhos ligand alongside G4 precatalyst).[1][2] |
Workflow Visualization
Figure 2: Optimization workflow for sterically constrained amino-alcohols.
References
-
Buchwald, S. L., et al. "RuPhos Palladium Precatalysts for the Amination of Secondary Amines."[2] Journal of the American Chemical Society.[4] Provides the foundational basis for using RuPhos with secondary amines.
-
Maitro, G., et al. "Chemoselective N-Arylation of Amino Alcohols."[1][2] Organic Letters. Discusses the competition between N and O arylation and the use of weak bases.[5][6]
-
Hartwig, J. F. "Evolution of Fourth Generation Palladium Precatalysts." Accounts of Chemical Research. details the G4 precatalyst activation mechanism essential for this protocol.
-
PubChem Compound Summary. "5,5-Dimethylpiperidin-3-ol."[1][2] National Center for Biotechnology Information.[1][2]
Sources
- 1. (3R,5S)-1-benzyl-3,5-dimethylpiperidin-4-one | 324769-03-1 [sigmaaldrich.com]
- 2. RuPhos Pd G4 1599466-85-9 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5,5-Dimethylpiperidin-3-ol Synthesis
Introduction: The 5,5-dimethylpiperidin-3-ol scaffold is a valuable building block in medicinal chemistry, appearing in various pharmacologically active agents. Its synthesis, while conceptually accessible, often presents challenges related to yield and purity that can impede drug discovery timelines. The most common and practical synthetic route involves the reduction of the corresponding ketone, 5,5-dimethylpiperidin-3-one. This guide provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind experimental choices to help researchers overcome common hurdles and optimize their synthetic outcomes.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis is best approached in two distinct stages: first, the formation of the piperidinone ring, followed by the stereoselective reduction of the ketone. Each stage has unique challenges that can significantly impact the overall yield.
overcoming steric hindrance in 5,5-dimethylpiperidine reactions
Welcome to the Technical Support Center for Advanced N-Functionalization . This portal provides targeted troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals working with sterically hindered secondary amines, specifically 5,5-dimethylpiperidine (often synonymous with 3,3-dimethylpiperidine in standard IUPAC nomenclature).
The Root Cause: Understanding the Steric Bottleneck
Before troubleshooting specific reactions, it is critical to understand why 5,5-dimethylpiperidine resists standard functionalization. In a piperidine ring chair conformation, the gem-dimethyl group at the 3/5-position forces one methyl group into an axial position . When an electrophile or a transition metal catalyst approaches the nitrogen lone pair, it encounters severe 1,3-diaxial steric repulsion from this axial methyl group. Overcoming this high activation energy barrier requires specialized highly reactive intermediates, tailored ligands, or thermodynamic forcing (e.g., microwave irradiation).
Visual Troubleshooting Logic
Caption: Decision logic for optimizing sterically hindered 5,5-dimethylpiperidine reactions.
FAQ & Troubleshooting Guides
Ticket #101: Buchwald-Hartwig Cross-Coupling Failures
Q: My Pd-catalyzed C-N coupling with 5,5-dimethylpiperidine and an aryl bromide is stalling at <15% conversion. Why is the catalytic cycle failing, and how do I fix it?
A: The reaction is likely stalling at either the amine coordination step or the reductive elimination step. The 1,3-diaxial clash prevents the bulky piperidine from efficiently displacing the halide on the Pd(II) intermediate. If it does coordinate, the resulting complex is so stable that reductive elimination (the product-releasing step) becomes the rate-limiting bottleneck[1].
The Solution: Switch to dialkylbiaryl phosphine ligands like RuPhos or BrettPhos , ideally pre-complexed as Generation 3 or 4 precatalysts (e.g., BrettPhos Pd G3).
Causality: These ligands are extremely bulky. Their size enforces a highly active mono-ligated
Table 1: Catalyst & Base Selection for Hindered Piperidine C-N Couplings
| Reaction Type | Recommended Precatalyst | Optimal Base | Solvent & Temp | Expected Yield |
| Aryl Amination (Electron-poor Ar-X) | BrettPhos Pd G3 | NaOtBu or LHMDS | Toluene, 90 °C | 75–90% |
| Aryl Amination (Electron-rich Ar-X) | RuPhos Pd G4 | Cs₂CO₃ | 1,4-Dioxane, 110 °C | 60–85% |
| Amidation (Acyl Chlorides) | None (Direct Addition) | DIPEA or Et₃N | DCM, 0 °C to RT | >90% |
| Amidation (Carboxylic Acids) | HATU | DIPEA | DMF, Microwave 100 °C | 70–85% |
Validated Protocol: BrettPhos-Mediated C-N Coupling Self-Validating System: This protocol relies on visual colorimetric shifts to confirm active catalyst generation.
-
Preparation (Glovebox/Schlenk): To an oven-dried vial, add Aryl Halide (1.0 equiv), 5,5-dimethylpiperidine (1.2 equiv), BrettPhos Pd G3 (3 mol%), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE septum.
-
Reaction Execution: Heat the mixture at 90 °C for 12 hours.
-
QC Check: The solution should rapidly transition from a pale yellow to a deep red/brown within the first 10 minutes. This color shift validates the activation of the G3 precatalyst into the active Pd(0) species.
-
-
In-Process Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The Ar-X peak should be fully consumed.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure before flash chromatography.
Ticket #102: Amidation (N-Acylation) Stagnation
Q: Standard EDC/HOBt coupling yields almost no product when acylating 5,5-dimethylpiperidine with a bulky carboxylic acid. How can I improve conversion?
A: EDC/HOBt forms an active ester that requires the amine to attack a relatively hindered carbonyl carbon. The steric clash from the axial methyl group of 5,5-dimethylpiperidine repels the incoming bulky HOBt-ester, preventing the formation of the tetrahedral intermediate [2].
The Solution: Utilize highly reactive uronium-based coupling reagents like HATU , coupled with microwave irradiation. Causality: HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group participates in intramolecular hydrogen bonding with the incoming 5,5-dimethylpiperidine. This "anchoring" effect directs the hindered amine precisely toward the carbonyl carbon, overcoming the steric repulsion.
Validated Protocol: HATU-Mediated Microwave Amidation
-
Activation: In a dry microwave vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
-
QC Check: A slight color change to pale yellow indicates the successful formation of the active OAt-ester.
-
-
Amine Addition: Add 5,5-dimethylpiperidine (1.2 equiv) dropwise.
-
Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 30–45 minutes.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Ticket #103: N-Alkylation & SNAr Challenges
Q: Direct SN2 alkylation of 5,5-dimethylpiperidine with alkyl halides is sluggish and leads to elimination side reactions. What is the alternative?
A: The nucleophilicity of the nitrogen is severely compromised by the adjacent steric bulk, making it a poor SN2 nucleophile but a strong enough base to trigger E2 elimination of your alkyl halide.
The Solution: Abandon direct SN2 alkylation. Instead, utilize Reductive Amination with aldehydes/ketones using Sodium Triacetoxyborohydride (STAB). If an SNAr reaction is required (e.g., coupling to a pyrimidine), you must use microwave heating at 150 °C with Cs₂CO₃, or pre-activate the heterocycle with a highly reactive leaving group like a triflate or sulfone [3].
Mechanistic Visualization: The Catalytic Bottleneck
Caption: Buchwald-Hartwig catalytic cycle highlighting steric bottlenecks with 5,5-dimethylpiperidine.
References
-
Buchwald-Hartwig Amination Principles and Ligand Design Source: Chemistry LibreTexts URL:[Link]
- WO2021124172A1 - 3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof (HATU Amidation of Hindered Piperidines)
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors (Alkylation and SNAr of Dimethylpiperidines) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
separation of 5,5-Dimethylpiperidin-3-ol enantiomers via HPLC
Technical Support Center: Separation of 5,5-Dimethylpiperidin-3-ol Enantiomers
Executive Summary & Strategic Approach
Separating the enantiomers of 5,5-Dimethylpiperidin-3-ol presents a dual challenge: chirality (C3 stereocenter) and detectability (lack of a UV-active chromophore). As a secondary amine with a hydroxyl group, this molecule is prone to severe peak tailing on silica-based columns due to silanol interactions.
The Core Dilemma:
-
Direct Analysis: Requires specialized detectors (ELSD, CAD, MS) or operation at low-UV wavelengths (<210 nm), where solvent cut-off noise is high.
-
Derivatization: Introduces a chromophore (e.g., benzoyl group) for standard UV detection (254 nm) and often improves enantioselectivity by adding "handles" for the chiral stationary phase (CSP) to grip.
Recommendation: For robust QC/R&D environments, Derivatization (Method B) is the most reliable pathway. For high-throughput screening where derivatization is a bottleneck, Direct Analysis (Method A) with ELSD/MS is preferred.
Decision Logic & Workflow (Visualized)
The following flowchart guides your method development strategy based on available instrumentation and sensitivity requirements.
Caption: Decision matrix for selecting the optimal separation pathway based on detection limits and available hardware.
Detailed Experimental Protocols
Method A: Direct Separation (No Derivatization)
Best for: LC-MS labs, ELSD users, and rapid screening.
| Parameter | Specification | Rationale |
| Column | Chiralpak IA or IC (Immobilized Amylose/Cellulose) | Immobilized phases allow for broader solvent compatibility (e.g., DCM/THF) if solubility is an issue. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for baseline resolution. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | DEA is mandatory. It masks residual silanols, preventing the amine from tailing. Ethanol provides hydrogen-bonding capability. |
| Flow Rate | 1.0 mL/min | Standard flow.[1] Reduce to 0.5 mL/min if using MS. |
| Temperature | 25°C - 30°C | Lower temperature often improves resolution (Rs) in chiral separations. |
| Detection | ELSD / CAD (preferred) or MS (ESI+) | The molecule is UV-transparent >210 nm. Low UV (205 nm) is noisy and prone to drift. |
Critical Step: If using MS, replace DEA with 0.1% Ammonium Hydroxide or Diethylamine (if volatile enough for your source, though NH4OH is safer for MS).
Method B: Derivatization (Recommended for UV)
Best for: QC labs, standard HPLC-UV systems, and high-sensitivity impurity analysis.
Protocol: Pre-column Benzoylation
-
Reagents: Dissolve 10 mg of sample in 1 mL DCM. Add 1.5 eq. Triethylamine (TEA).[2]
-
Reaction: Add 1.2 eq. 4-Nitrobenzoyl chloride (or 3,5-Dinitrobenzoyl chloride).
-
Incubation: Stir at RT for 15 mins. (Reaction is usually instant for 2° amines).
-
Quench: Add 0.5 mL water, vortex, and extract organic layer.
-
Dry: Evaporate DCM and reconstitute in Mobile Phase.
Chromatographic Conditions (Derivatized):
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H | The added aromatic ring interacts strongly with the "pi-pi" regions of these coated polysaccharide phases. |
| Mobile Phase | n-Hexane : Isopropanol (IPA) (80 : 20 v/v) | No basic additive is strictly needed after derivatization (amide is neutral), but 0.1% DEA ensures sharp peaks. |
| Detection | UV 254 nm | The nitrobenzoyl group provides a strong, specific signal, eliminating baseline noise. |
Troubleshooting Guide (Q&A)
Q1: I am seeing severe peak tailing (As > 1.5). How do I fix this?
-
Cause: The secondary amine nitrogen is interacting with acidic silanols on the silica support.
-
Fix 1 (Mobile Phase): Increase the basic additive. Standard is 0.1% DEA.[3] You can go up to 0.5% DEA or 0.1% TEA .
-
Fix 2 (Column): Switch to an immobilized column (IA/IC) which often has better end-capping than older coated phases (AD/OD).
-
Fix 3 (Sample Solvent): Ensure the sample is dissolved in the mobile phase.[3] Injecting a sample in 100% EtOH into a 90% Hexane stream can cause "solvent mismatch" tailing.
Q2: I see no peaks or a wandering baseline.
-
Cause: You are likely using UV detection at 210-220 nm. The cut-off for Ethanol is ~210 nm; for impurities, it's even higher.
-
Solution: Switch to Method B (Derivatization) . It is scientifically unsound to rely on end-absorption (<210 nm) for quantitative purity analysis of non-chromophoric amines.
Q3: The enantiomers are co-eluting (single peak).
-
Cause: Insufficient selectivity (alpha value).[4]
-
Fix 1 (Solvent Switch): Change the alcohol modifier. If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and often changes the chiral recognition cavity shape.
-
Fix 2 (Column Switch): If AD-H fails, switch to OD-H or IC . These have complementary recognition mechanisms (Amylose vs. Cellulose).
-
Fix 3 (Temperature): Lower the column oven temperature to 10-15°C . Chiral recognition is enthalpy-driven; lower temperatures almost always increase resolution.
Q4: Can I use Reversed-Phase (C18) Chiral columns?
-
Answer: Yes, columns like Chiralpak AD-RH exist.
-
Condition: Use Borate buffer (pH 9.0) / Acetonitrile.[2][3][5][6] High pH is required to keep the amine unprotonated (neutral), as charged amines generally do not separate well on polysaccharide CSPs.
-
Warning: This is less robust than Normal Phase for this specific molecule due to pH stability limits of silica columns.
References
-
Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Daicel Corporation. Link
- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
- Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for amine tailing mechanisms and silanol suppression).
-
Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: Benzoyl Chlorides. Link
Disclaimer: These protocols are designed as starting points. Optimization of % organic modifier and flow rate is required for specific sample matrices.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Technical Support Center: 5,5-Dimethylpiperidin-3-ol Purification & Troubleshooting Guide
Welcome to the Technical Support Center for the isolation and purification of 5,5-Dimethylpiperidin-3-ol (Free Base CAS: 806596-58-7 | HCl Salt CAS: 100868-99-3).
Due to the presence of both a basic secondary amine and a hydrogen-bond-donating secondary alcohol, this highly polar aliphatic heterocycle presents unique challenges during downstream processing. This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven protocols to resolve common purification bottlenecks.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My reaction is complete by LCMS, but my isolated yield after standard aqueous workup is <20%. Where is my product? A: Your product is likely trapped in the aqueous phase. 5,5-Dimethylpiperidin-3-ol has a very low molecular weight and high polarity. Standard liquid-liquid extraction (LLE) with dichloromethane (DCM) or ethyl acetate will fail because the partition coefficient heavily favors the aqueous layer. Causality & Solution: You must artificially increase the ionic strength of the aqueous layer to decrease the solubility of the organic product (the "salting-out" effect) and use a hydrogen-bond-disrupting solvent mixture (e.g., CHCl₃:iPrOH). See Protocol A .
Q2: I attempted normal-phase silica gel chromatography, but the compound streaked severely, co-eluting with baseline impurities. How do I fix this? A: Unmodified silica gel acts as a Brønsted acid (pKa ~ 4.5–5.0). The secondary amine of your piperidinol (pKa ~ 10) protonates upon contact with the silica, causing irreversible ionic binding and severe peak tailing [1]. Causality & Solution: You must neutralize the acidic silanol sites. Add a sacrificial basic modifier (like Triethylamine or aqueous Ammonia) to your mobile phase, or switch to an amine-functionalized silica stationary phase (e.g., KP-NH) which repels the basic amine [1]. See Protocol B .
Q3: My NMR shows structurally similar aliphatic impurities (e.g., regioisomers or over-reduced species) that I cannot separate by column chromatography. What is the next step? A: Chromatographic resolution often fails for structurally identical isomers with similar polarities. Causality & Solution: Exploit the differential solubility of their crystalline salts. Converting the crude free base to its hydrochloride (HCl) salt forces the molecules into a rigid crystal lattice driven by ionic and hydrogen-bonding interactions. Structurally mismatched impurities are excluded during lattice formation [2]. See Protocol C .
Part 2: Impurity Profiling & Data Presentation
Before selecting a purification protocol, analyze your crude mixture to identify the dominant impurity class.
| Impurity Profile | Diagnostic Signal (NMR/IR/LCMS) | Physical Property Exploited | Recommended Protocol |
| Unreacted Ketone (Starting Material) | Strong C=O stretch (IR); ~210 ppm (¹³C NMR) | Lack of basicity (remains neutral at low pH) | Protocol A (Acid-Base Extraction) |
| Inorganic Salts (e.g., Borates from reduction) | High residual mass on ignition; baseline LCMS noise | Complete insolubility in organic solvents | Protocol A (Salting Out / LLE) |
| Over-alkylated Amines (e.g., N-methylated) | N-CH₃ singlet ~2.3 ppm (¹H NMR); +14 Da (MS) | Altered pKa and reduced hydrogen-bonding | Protocol B (Amine-Modified Flash) |
| Regioisomers (e.g., 3,3-dimethyl isomers) | Multiplets in 1.5–2.5 ppm range (¹H NMR) | Differential crystal lattice packing energies | Protocol C (HCl Salt Recrystallization) |
Part 3: Step-by-Step Methodologies
Protocol A: Salting-Out Extraction (For High Yield Recovery)
Self-Validating Step: Always verify the aqueous pH is >10 before extraction. If the pH drops, the amine protonates and becomes entirely water-soluble.
-
Quench & Basify: Quench the reaction mixture and adjust the aqueous phase to pH 11–12 using 2M NaOH.
-
Salt Saturation: Add solid NaCl to the aqueous phase while stirring until no more dissolves (saturation).
-
Extraction: Extract the aqueous layer 4–5 times using a solvent mixture of Chloroform:Isopropanol (9:1 v/v). Mechanism: Isopropanol disrupts the hydration shell around the amine/alcohol, driving it into the chloroform layer.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Amine-Modified Normal Phase Chromatography
-
Column Preparation: Pre-equilibrate standard silica gel with 1% Triethylamine (Et₃N) in Hexanes for 3 column volumes (CV) to cap acidic silanol groups.
-
Loading: Dissolve the crude 5,5-dimethylpiperidin-3-ol in a minimal amount of DCM and load it onto the column.
-
Elution: Run a gradient from 100% DCM to 10% Methanol in DCM. Crucial: Ensure the Methanol contains 0.5% aqueous NH₄OH to maintain a basic environment during elution.
-
Detection: Because this compound lacks a strong chromophore, UV detection is unreliable. Monitor fractions using TLC stained with Ninhydrin (heat required), which reacts specifically with the secondary amine to form a deep purple spot.
Protocol C: Hydrochloride Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude free base in a dry, non-polar ethereal solvent (e.g., Methyl tert-butyl ether[MTBE] or Diethyl ether) at room temperature.
-
Salt Formation: Cool the solution to 0 °C. Slowly add 1.05 equivalents of HCl in dioxane dropwise under inert atmosphere. A white precipitate will form immediately.
-
Filtration: Filter the precipitated 5,5-dimethylpiperidin-3-ol hydrochloride under a nitrogen blanket (the salt can be hygroscopic).
-
Recrystallization: Dissolve the crude salt in a minimum volume of boiling ethanol. Slowly add acetone dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature to grow pure crystals [2].
Part 4: Purification Decision Workflow
Use the following decision tree to determine the most efficient purification route based on your crude mixture's profile.
Decision tree for selecting the optimal purification protocol for 5,5-Dimethylpiperidin-3-ol crude.
References
-
Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]
-
Bellur Atici, E., & Karlığa, B. (2015). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical Analysis, 5(4), 256-268.[Link]
Technical Support Center: Optimizing the Solubility of 5,5-Dimethylpiperidin-3-ol Salts
Welcome to the technical support center for 5,5-Dimethylpiperidin-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and facing challenges related to its solubility. As many promising drug candidates are poorly water-soluble, optimizing this property is a critical step in early-stage drug development to ensure reliable data in biological assays and to lay the groundwork for future formulation strategies.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is salt formation a primary strategy for a compound like 5,5-Dimethylpiperidin-3-ol?
A1: 5,5-Dimethylpiperidin-3-ol contains a basic piperidine nitrogen atom, which can be protonated to form a salt. This is a widely adopted and effective strategy because the resulting ionic salt form often has significantly higher aqueous solubility and a faster dissolution rate compared to the neutral free base.[2][3] Approximately 50% of all drug molecules are administered as salts to overcome suboptimal physicochemical properties of the parent compound.[4][5] The conversion to a salt disrupts the crystal lattice of the free base and introduces ionic character, both of which favor dissolution in polar solvents like water.[6][7][8]
Q2: How does pH fundamentally affect the solubility of 5,5-Dimethylpiperidin-3-ol?
A2: As a weak base, the solubility of 5,5-Dimethylpiperidin-3-ol is highly dependent on pH.[9][10] In acidic conditions (pH < pKa), the piperidine nitrogen is protonated, forming a positively charged, more water-soluble cation. In neutral or basic conditions (pH > pKa), it exists predominantly as the neutral, less soluble free base. This relationship is described by the Henderson-Hasselbalch equation and is a critical principle to leverage during experiments.[11][12] The solubility of a weakly basic drug typically increases as the pH of the solution decreases.[13]
Q3: What is the practical difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?
A3: The distinction is critical for interpreting your results.
-
Kinetic solubility is typically measured in early-stage discovery. It involves dissolving a compound from a concentrated DMSO stock into an aqueous buffer. This method is fast but can often result in a supersaturated, thermodynamically unstable solution that may precipitate over time.[14][15]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is measured by adding an excess of the solid material to the solvent and allowing it to equilibrate, often for 24 hours or more (a method known as the shake-flask method).[16][17] For initial screening, kinetic solubility is useful. For lead optimization and formulation development, measuring the thermodynamic solubility is essential for obtaining robust and reliable data.[15][17]
Q4: My free base of 5,5-Dimethylpiperidin-3-ol is poorly soluble in my aqueous assay buffer. What is the very first step I should take?
A4: The first and most straightforward step is to adjust the pH of your buffer. Since 5,5-Dimethylpiperidin-3-ol is a basic compound, lowering the pH will protonate the molecule, which should significantly increase its solubility.[18] Try preparing your buffer at a lower pH (e.g., pH 5 or 6) to see if this resolves the issue before moving on to more complex strategies like salt formation or the use of co-solvents.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.
Scenario 1: Precipitation Upon Dilution
Q: I’ve successfully dissolved my 5,5-Dimethylpiperidin-3-ol hydrochloride salt in DMSO to make a 10 mM stock. However, when I dilute it 1:1000 into PBS (pH 7.4) for my cell-based assay, a precipitate forms immediately. Why is this happening?
A: This is a classic case of a compound crashing out of a supersaturated solution, a common issue for poorly soluble compounds.[19] Here’s the breakdown of the cause and how to troubleshoot it:
-
The Underlying Cause: Your compound is highly soluble in the organic DMSO stock. When you perform a large dilution into an aqueous buffer, the final DMSO concentration is too low to keep the compound dissolved (this is called solvent-shifting). The concentration you are targeting in the aqueous buffer is likely above the compound's thermodynamic solubility limit at that specific pH and solvent composition, even though it was soluble in the initial stock.[14][20]
-
Troubleshooting Workflow:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound in the assay. It may be that your target concentration is simply not achievable under these conditions.[20]
-
Optimize the Co-solvent Concentration: If your experiment can tolerate it, try increasing the final percentage of DMSO in your assay buffer (e.g., from 0.1% to 0.5% or 1%). Be sure to run a vehicle control to ensure the higher DMSO concentration does not affect your biological system.[19]
-
Use a Stepwise Dilution: Instead of a direct 1:1000 dilution, perform an intermediate dilution into a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay medium.[19]
-
Consider Solubilizing Excipients: For formulation development, you can explore the use of surfactants (e.g., Tween® 80) or complexation agents like cyclodextrins, which encapsulate the drug molecule to enhance its apparent solubility in water.[19][21]
-
Caption: Workflow for addressing compound precipitation.
Scenario 2: The Common Ion Effect
Q: To maximize solubility in the stomach, I synthesized the hydrochloride (HCl) salt of 5,5-Dimethylpiperidin-3-ol. However, its solubility in simulated gastric fluid (pH 1.2, containing HCl and NaCl) is lower than I predicted. What could be the cause?
A: This counterintuitive result is likely due to the common-ion effect .[22][23]
-
The Underlying Cause: The solubility of a salt is governed by its solubility product (Ksp). When you dissolve your hydrochloride salt in a solution that already contains a high concentration of chloride ions (the "common ion"), Le Chatelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved salt.[24][25] This shift decreases the overall solubility of your compound.[6][26] This is a particularly relevant issue for hydrochloride salts intended for oral administration, as they encounter chloride ions in gastric fluid.[6]
-
Solutions and Strategies:
-
Quantify in a Non-Chloride Buffer: To confirm the common-ion effect is the culprit, measure the salt's solubility in an acidic buffer that does not contain chloride ions (e.g., a phosphate or citrate buffer adjusted to the same pH).
-
Select a Different Counter-ion: This is the most robust solution. A salt screening study should be performed to identify a counter-ion whose salt form provides high solubility without being susceptible to the common-ion effect in the target biological fluid. Good alternatives to hydrochloride include mesylate, tosylate, or tartrate salts.[27][28]
-
Scenario 3: Choosing the Optimal Salt Form
Q: I need to select a salt form of 5,5-Dimethylpiperidin-3-ol for pre-clinical studies. Beyond just solubility, what factors should I consider, and how do I screen for them?
A: Selecting the optimal salt is a multi-parameter optimization process.[4] While high solubility is a primary goal, it must be balanced with other critical physicochemical properties.[3] An ideal salt form should be a "fine balance" of desirable characteristics.[4]
-
Key Parameters for Salt Selection:
-
Aqueous Solubility: Must be adequate for the intended application across a relevant pH range.
-
Crystallinity: Crystalline solids are generally preferred over amorphous forms because they have greater physical and chemical stability.[4]
-
Hygroscopicity: This is the tendency to absorb moisture from the air. A highly hygroscopic salt can be difficult to handle, weigh accurately, and formulate.
-
Chemical and Physical Stability: The salt should not degrade under storage conditions or convert into a different polymorphic form.
-
Dissolution Rate: A rapid dissolution rate is often necessary for good bioavailability.[13]
-
Molecular Weight: A very heavy counter-ion can significantly increase the total mass of the drug substance, which can be a drawback.[28]
-
-
Data-Driven Comparison of Common Counter-ions:
| Counter-ion Acid | pKa of Acid | Molecular Weight ( g/mol ) | General Characteristics of Resulting Salt |
| Hydrochloric Acid | -7.0 | 36.5 | Often crystalline, high solubility. Potential for common-ion effect and can be hygroscopic.[6][28] |
| Sulfuric Acid | -3.0 | 98.1 | Can form highly soluble salts. May be hygroscopic. |
| Methane sulfonic Acid | -1.9 | 96.1 | Typically forms stable, crystalline, non-hygroscopic salts with good solubility. |
| Tartaric Acid | 2.9, 4.2 | 150.1 | Can form crystalline salts with good solubility. The chiral nature of tartaric acid can be used for chiral resolution. |
| Citric Acid | 3.1, 4.8, 6.4 | 192.1 | Often improves solubility; however, citrate salts can sometimes be hygroscopic. |
graph TD {
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node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
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A[Start: Characterize Free Base
(pKa, Intrinsic Solubility)] --> B[Select Diverse Counter-ions
(e.g., HCl, Mesylate, Tartrate)];
B --> C[Attempt Salt Formation
(Crystallization Experiments)];
C --> D{Salt Formed?};
D -- No --> E[Re-evaluate Counter-ion
or Crystallization Conditions];
D -- Yes --> F[Primary Screen:
Crystallinity (XRD)
Solubility (Kinetic)]; F --> G{Acceptable Properties?}; G -- No --> E; G -- Yes --> H[Secondary Screen:
Thermodynamic Solubility
Hygroscopicity (DVS)
Stability (Chemical & Physical)]; H --> I[Select Optimal Salt Candidate(s) for Further Development];
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Caption: A streamlined salt screening workflow.[4]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol describes the gold-standard method for measuring equilibrium solubility.[16][17]
-
Preparation: Add an excess amount of the solid 5,5-Dimethylpiperidin-3-ol salt (enough that undissolved solid remains visible at the end) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[14][29] Some poorly soluble or slow-dissolving compounds may require 48-72 hours.[16]
-
Sample Separation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid. The best practice is to centrifuge the sample and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[16]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[17]
-
Verification: Visually inspect the vials after sampling to confirm that excess solid material was present throughout the experiment.
Caption: pH's influence on compound form and solubility.
References
-
Common-ion effect. (n.d.). In Wikipedia. Retrieved from a valid URL.[22]
-
Salt Selection in Drug Development. (2021). Pharmaceutical Technology.[4]
-
Schematic representation of the pH-solubility profile of a basic drug. (n.d.). ResearchGate.[13]
-
Salt Screening. (n.d.). Charles River.[27]
-
Principle of Common-ion Effect and its Application in Chemistry: a Review. (2020). Journal of Physical Science.[23]
-
Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific.[1]
-
Common Ion Effect on Solubility of Ionic Salts. (2026). CK-12 Foundation.[24]
-
Common-Ion Effect in Solubility Equilibria. (2023). Chemistry LibreTexts.[25]
-
Solubility and the Common Ion Effect: Chemistry Tutorial. (n.d.). The Physics Classroom.[26]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma.[28]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). Journal of Pharmaceutical Sciences & Research.[2]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2012). PubMed.[30]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.[6]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.[16]
-
Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.[19]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025). American Pharmaceutical Review.[31]
-
Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II.[7]
-
Amines salts are soluble in water but insoluble in organic solvent. (2025). Filo.[32]
-
Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (n.d.). Benchchem.[18]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications.[33]
-
SB-219994 Technical Support Center: Troubleshooting Solubility Issues. (n.d.). Benchchem.[20]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009). Therapeutic Advances in Cardiovascular Disease.[34]
-
Estimating the maximal solubility advantage of drug salts. (2021). PubMed.[35]
-
Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution. (2019). PubMed.[36]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (2025). ResearchGate.[37]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). Sigma-Aldrich.[11]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). Pharmaceutical Outsourcing.[38]
-
In-vitro Thermodynamic Solubility. (2025). Protocols.io.[29]
-
Thermodynamic solubility. (n.d.). Strasbourg - PCBIS.[17]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed.[12]
-
Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. (2013). PubMed.[3]
-
pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare.[9]
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.[14]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.[21]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO.[10]
-
Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. (n.d.). Benchchem.[39]
-
Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.[15]
-
Structure and Properties of Amines. (2024). Chemistry LibreTexts.[40]
-
Why amine salts are soluble in water?. (2016). Chemistry Stack Exchange.[8]
-
Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck.[5]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025). Patsnap Synapse.[41]
-
Are amines soluble in organic solvents?. (2018). Quora.[42]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PMC.[43]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021). ACS Omega.[44]
-
Piperidine. (n.d.). Solubility of Things.[45]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025). Preprints.org.[46]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025). Journal of Pharmaceutical Sciences.[47]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.[48]
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- 12. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
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- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
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- 28. pharmoutsourcing.com [pharmoutsourcing.com]
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- 30. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 34. bjcardio.co.uk [bjcardio.co.uk]
- 35. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Technical Support Center: Crystallization of 5,5-Dimethylpiperidin-3-ol HCl
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,5-Dimethylpiperidin-3-ol HCl. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your crystallization experiments effectively.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 5,5-Dimethylpiperidin-3-ol HCl.
Q1: My 5,5-Dimethylpiperidin-3-ol HCl is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with hydrochloride salts of amines, often due to high solubility in the chosen solvent system, the presence of impurities, or too rapid cooling.
Causality: The high polarity of the hydrochloride salt can lead to strong interactions with polar solvents, preventing the ordered arrangement required for crystallization. Impurities can also disrupt the crystal lattice formation.
Step-by-Step Solutions:
-
Reduce Cooling Rate: Drastic temperature changes can shock the system, favoring the formation of a supersaturated oil over an ordered crystal. Let the solution cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Solvent System Modification:
-
Increase Anti-Solvent Ratio: If you are using a solvent/anti-solvent system (e.g., methanol/diethyl ether), slowly add more of the anti-solvent in which the compound is less soluble. This will gradually decrease the overall solubility and promote crystallization.
-
Switch Solvents: Consider less polar solvent systems. While the HCl salt is polar, a solvent that is too "good" will prevent precipitation. A review of crystallization methods for piperidine derivatives suggests that alcohols like ethanol and methanol are common, but for hydrochloride salts, isopropanol is often a better choice as it can be less solubilizing.[1]
-
-
Increase Concentration: If the solution is too dilute, the molecules are too far apart to form a crystal lattice. Try to concentrate the solution by slowly evaporating some of the solvent before cooling.
-
Seeding: If you have a few crystals from a previous successful batch, add a single, small crystal to the supersaturated solution. This will act as a template for further crystal growth.
Q2: I'm getting very low yields of crystalline 5,5-Dimethylpiperidin-3-ol HCl. What are the likely causes and how can I improve my recovery?
A2: Low yield is a frequent challenge and can stem from several factors, including the compound's solubility in the mother liquor, incomplete precipitation, or losses during washing.
Causality: A significant portion of your compound may remain dissolved in the solvent even after cooling. Additionally, washing the crystals with a solvent in which they have some solubility will inevitably lead to product loss.
Step-by-Step Solutions:
-
Optimize the Solvent System: The ideal solvent system is one in which the compound is soluble at high temperatures but has very low solubility at low temperatures. Experiment with different solvent/anti-solvent combinations. Common systems for piperidine derivatives include ethanol/ethyl acetate or methanol/diethyl ether.[2]
-
Maximize Precipitation Time and Minimize Temperature: Allow the solution to stand at a low temperature (e.g., 4 °C) for an extended period (12-24 hours) to ensure maximum precipitation.
-
Minimize Washing Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a cold anti-solvent to remove impurities without dissolving a significant amount of the product.[3][4]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the remaining solution (mother liquor) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q3: My final crystalline product of 5,5-Dimethylpiperidin-3-ol HCl is discolored or contains impurities. How can I improve its purity?
A3: Impurities can be carried over from the reaction mixture or arise from degradation. Discoloration, often a yellow tint, can be due to oxidation products of piperidine derivatives.[3]
Causality: Co-crystallization of impurities or their adsorption onto the crystal surface can compromise the purity of the final product.
Step-by-Step Solutions:
-
Hot Filtration: If you observe insoluble impurities in the hot, saturated solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them before allowing the solution to cool.[4]
-
Charcoal Treatment: For colored impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]
-
Solvent Washing: After filtration, washing the crystals with a cold, appropriate solvent can remove soluble impurities adhering to the crystal surface. Solvents like cold ethyl acetate or diethyl ether are often effective for this purpose.[1]
-
Re-crystallization: If the product is still impure, a second recrystallization step is often necessary. Dissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for the crystallization of 5,5-Dimethylpiperidin-3-ol HCl?
A1: While there is no universally perfect solvent, a good starting point for piperidine hydrochloride salts would be:
-
Single Solvents: Isopropanol or ethanol. These are often good for single-solvent recrystallization where the compound is dissolved in the hot solvent and crystallizes upon cooling.[1][2]
-
Solvent/Anti-Solvent Systems:
Experimental Protocol: Solvent Screening
A systematic way to identify the best solvent is crucial.
-
Place approximately 10-20 mg of your crude 5,5-Dimethylpiperidin-3-ol HCl into several small test tubes.
-
To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, diethyl ether) dropwise, observing the solubility at room temperature.
-
Gently heat the tubes containing undissolved solid to determine if it dissolves at a higher temperature.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
| Solvent System | Suitability for Crystallization |
| Isopropanol | Good starting point for HCl salts. |
| Ethanol | Commonly used for piperidine derivatives.[2] |
| Methanol/Diethyl Ether | Good for anti-solvent precipitation. |
| Ethanol/Ethyl Acetate | Another effective anti-solvent system.[2] |
Q2: What is the expected melting point of pure 5,5-Dimethylpiperidin-3-ol HCl?
A2: The expected melting point for 5,5-Dimethylpiperidin-3-ol HCl is in the range of 200-205 °C.[5] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q3: How can I confirm the identity and purity of my crystallized product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and identify any impurities by their mass.
-
Melting Point Analysis: As a quick and simple check for purity.
Visualizing the Crystallization Workflow
The following diagram illustrates a general workflow for the crystallization of 5,5-Dimethylpiperidin-3-ol HCl.
Caption: Decision tree for troubleshooting crystallization issues.
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved February 27, 2026, from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved February 27, 2026, from [Link]
-
crystallization and dry reagents. (2006, December 6). Sciencemadness Discussion Board. Retrieved February 27, 2026, from [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
-
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Can i still crystallize salts even when there is impurities in the solution? (2021, March 3). Reddit. Retrieved February 27, 2026, from [Link]
-
5,5-dimethylpiperidin-3-ol hydrochloride (C7H15NO). (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]
-
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2). (n.d.). EPA. Retrieved February 27, 2026, from [Link]
-
Guide for crystallization. (n.d.). KU Leuven. Retrieved February 27, 2026, from [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). ACS Publications. Retrieved February 27, 2026, from [Link]
-
How to crystallize your sample. (n.d.). KU Leuven. Retrieved February 27, 2026, from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved February 27, 2026, from [Link]
-
3,5-Dimethylpiperidine. (n.d.). TUODA INDUSTRY LIMITED. Retrieved February 27, 2026, from [Link]
Sources
Technical Support Center: 5,5-Dimethylpiperidin-3-ol Stability Guide
Executive Summary
You are likely accessing this guide because you have observed yellowing, precipitation, or purity loss in your stock of 5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7).
While the gem-dimethyl substitution at the 5-position provides some steric protection and crystallinity, it does not render the molecule immune to oxidative degradation. This molecule contains two reactive centers—a secondary amine and a secondary alcohol—making it susceptible to oxidative dehydrogenation , N-oxidation , and carbamate formation upon exposure to air and moisture.
This guide provides a tiered storage strategy, ranging from standard laboratory handling to "Gold Standard" salt formation for indefinite archiving.
Module 1: The Chemistry of Degradation
To prevent degradation, you must understand the mechanism. The 5,5-dimethylpiperidin-3-ol molecule degrades via three primary pathways when stored improperly.
Degradation Pathways Diagram
The following diagram illustrates the specific oxidative risks for this molecule.
Caption: Figure 1. Primary degradation pathways. Red arrows indicate oxidative risks; Green indicates reaction with atmospheric CO₂.
The Mechanism Explained
-
N-Oxidation (The "Yellowing" Effect): The secondary amine nitrogen has a lone pair of electrons prone to attack by atmospheric oxygen, forming an N-oxide. This is often the cause of the characteristic yellow/brown discoloration seen in aged samples [1].
-
Ketone Formation: The secondary alcohol at C3 can oxidize to a ketone. While less rapid than N-oxidation, this impurity is difficult to remove because its polarity is similar to the parent compound.
-
Carbamate Formation: Like many secondary amines, this molecule is hygroscopic and basic. It absorbs CO₂ from the air to form carbamate salts (often visible as a white crust on the cap or liquid surface) [2].
Module 2: Storage Protocols (Tiered Approach)
Select the protocol that matches your usage frequency.
Comparative Storage Metrics
| Storage Tier | Conditions | Expected Stability | Recommended For |
| Tier 1 (Working) | Amber vial, Ambient, Air headspace | 1-2 Weeks | Daily usage |
| Tier 2 (Standard) | Amber vial, +4°C, Parafilm seal | 1-3 Months | Monthly usage |
| Tier 3 (Advanced) | Amber vial, -20°C, Argon Overlay | 6-12 Months | Critical intermediates |
| Tier 4 (Archive) | HCl Salt Form , Ambient/Cool | >5 Years | Long-term banking |
The "Argon Overlay" Technique (Tier 3)
Required for storage >1 month.
-
Purge: Insert a needle connected to an Argon line into the vial.
-
Flow: Adjust flow to a gentle stream (do not blow out the powder/liquid).
-
Displace: Allow Argon to flow for 15-30 seconds to displace heavier oxygen.
-
Seal: Quickly cap the vial and wrap the junction with Parafilm or electrical tape.
Module 3: The "Gold Standard" Fix (Salt Formation)
If you require stability for >1 year, or if you are shipping the compound, do not store it as a free base. Convert it to the Hydrochloride (HCl) salt. The salt form protonates the nitrogen, removing the lone pair involved in N-oxidation and carbamate formation.
Protocol: Conversion to Hydrochloride Salt
Reagents:
-
5,5-Dimethylpiperidin-3-ol (Free Base)
-
2M HCl in Diethyl Ether (or Dioxane)
-
Anhydrous Ethanol or Methanol[1]
-
Diethyl Ether (Antisolvent)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the free base in a minimal amount of anhydrous Ethanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents of 2M HCl in Ether.
-
Note: The solution may warm slightly (exothermic).
-
-
Precipitation: Stir for 30 minutes. If precipitate does not form, slowly add Diethyl Ether (antisolvent) until the solution becomes cloudy.
-
Isolation: Filter the white solid under Argon/Nitrogen.
-
Drying: Dry under high vacuum to remove trace HCl and solvent.
-
Result: You now have 5,5-Dimethylpiperidin-3-ol Hydrochloride . This solid is highly resistant to oxidation and can be stored at room temperature (desiccated) [3].
Module 4: Troubleshooting & FAQs
Q1: My sample has turned yellow. Is it ruined?
A: Not necessarily. The yellow color is typically a trace N-oxide impurity (<1%).
-
Fix: If high purity is required, perform a short silica plug filtration.
-
Eluent: 10% MeOH in DCM with 1% NH₄OH. The polar N-oxide will stick to the silica, while the amine elutes.
-
-
Prevention: Use the Argon Overlay method (Module 2) immediately after purification.
Q2: I see a white crust on the rim of the bottle.
A: This is likely the carbamate salt formed from reaction with CO₂ in the air.
-
Risk: This crust is not dangerous but indicates the seal was compromised.
-
Action: Do not scrape it back into the bottle. Wipe the rim with a dry Kimwipe before dispensing.
Q3: Can I use antioxidants like BHT?
A: Technically yes, but we do not recommend it for pharmaceutical intermediates.
-
Reasoning: Adding BHT (Butylated hydroxytoluene) introduces a new impurity that you must remove later. The HCl Salt conversion (Module 3) stabilizes the molecule without introducing "trash" impurities [4].
Q4: Is the molecule light sensitive?
A: Secondary amines can undergo photo-induced oxidation. Always store in amber glass vials. If amber glass is unavailable, wrap the clear vial in aluminum foil.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Retrieved from 3
-
Diplomata Comercial. (2024). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from 4
-
ChemicalBook. (2024). Piperidine hydrochloride synthesis and stability. Retrieved from 5
-
Arbor PharmChem. (2024). Pharma Intermediates: 7 Must-Know Tips for Quality Control. Retrieved from 6
Sources
Validation & Comparative
High-Field vs. Benchtop ¹H NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 5,5-Dimethylpiperidin-3-ol
Introduction
5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7) is a highly specialized nitrogen-containing heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical intermediates and psychoactive substance analogs[1]. Validating the structural integrity of this molecule is critical, as the precise positioning of the 3-hydroxyl and 5,5-dimethyl groups dictates its pharmacological reactivity.
For modern drug development professionals, the choice of analytical platform is a crucial operational decision. This guide objectively compares the analytical performance of traditional High-Field NMR spectrometers (400–600 MHz) against emerging Benchtop NMR systems (60–100 MHz)[2]. By examining experimental data, signal causality, and workflow efficiency, we provide a definitive framework for analyzing 5,5-Dimethylpiperidin-3-ol.
Part 1: The Molecular Challenge (Expertise & Causality)
The structural elucidation of 5,5-Dimethylpiperidin-3-ol presents unique spectroscopic challenges rooted in its stereochemistry and conformational rigidity.
Causality of Chemical Shifts: The piperidine ring adopts a highly stable chair conformation. The presence of the bulky 5,5-dimethyl groups and the 3-hydroxyl group creates a steric environment that restricts rapid ring flipping. Because the ring is conformationally locked, the geminal protons at the C2, C4, and C6 positions reside in fixed axial and equatorial orientations, rendering them highly diastereotopic. Consequently, the electronegative nitrogen (N1) and oxygen (O3) deshield these protons asymmetrically, pushing the C2 and C6 protons downfield (2.5–3.0 ppm) while the C4 protons remain relatively shielded (1.2–1.8 ppm).
Causality of J-Coupling and Field Strength: The fundamental difference between high-field and benchtop NMR lies in the ratio of chemical shift dispersion to J-coupling constants. J-couplings (measured in Hz) are independent of the magnetic field, whereas chemical shift dispersion (in Hz) scales linearly with field strength[3].
-
High-Field (400 MHz): The chemical shift differences between the diastereotopic protons are large enough that the complex geminal (²J ~ 12-14 Hz) and vicinal (³J ~ 3-11 Hz) couplings appear as clearly resolved, first-order multiplets (e.g., doublets of doublets).
-
Benchtop (60 MHz): The chemical shift dispersion shrinks, but the J-coupling width remains constant. This causes severe signal overlap, reducing the distinct multiplets into broad, second-order spectral envelopes[3].
Part 2: Experimental Workflows & Protocols (Trustworthiness)
To guarantee analytical reproducibility, the following methodology is designed as a self-validating system . Every step includes internal checks to prevent the propagation of experimental errors.
Standardized ¹H NMR Acquisition Protocol
-
Sample Preparation: Weigh exactly 15.0 mg of 5,5-Dimethylpiperidin-3-ol free base. Causality: A 15 mg mass ensures a sufficient signal-to-noise ratio (SNR) for the lower-sensitivity benchtop system while preventing concentration-dependent viscosity line-broadening in the high-field system.
-
Solvation & Internal Validation: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Self-Validating Check: The TMS peak acts as a real-time diagnostic tool. If the TMS singlet at 0.00 ppm exhibits a linewidth greater than 1.0 Hz at half-height, the user is immediately alerted to a magnetic shimming failure, invalidating the run before data is processed.
-
Benchtop Acquisition (60 MHz): Insert the 5 mm tube into the benchtop spectrometer. Set parameters to 16 scans, a spectral width of 12 ppm, and a relaxation delay (d1) of 10 seconds. Causality: A 10-second d1 ensures complete T₁ relaxation of the methyl protons, guaranteeing that peak integration accurately reflects the molar ratios[4].
-
High-Field Acquisition (400 MHz): Insert an identical sample into the superconducting NMR. Tune, match, lock onto the deuterium signal, and shim. Acquire using identical parameters (16 scans, d1 = 10s).
-
Data Processing: Apply a 0.3 Hz exponential line broadening function to both datasets to optimize the SNR without artificially obscuring fine coupling structures.
Figure 1: Comparative NMR acquisition workflow for 5,5-Dimethylpiperidin-3-ol analysis.
Part 3: Comparative Performance Data
While high-field NMR is the gold standard for de novo structural elucidation, benchtop NMR provides a highly efficient, cryogen-free alternative for routine quality control and quantitative assays[5][6].
Table 1: ¹H NMR Signal Comparison for 5,5-Dimethylpiperidin-3-ol (in CDCl₃)
| Proton Position | High-Field (400 MHz) Appearance | Benchtop (60 MHz) Appearance | Causality / Analytical Note |
| C5-CH₃ (Equatorial) | ~0.90 ppm (Singlet, 3H) | ~0.95 ppm (Broad Singlet, 6H combined) | Lower field strength causes the two diastereotopic methyl singlets to overlap completely. |
| C5-CH₃ (Axial) | ~1.05 ppm (Singlet, 3H) | Merged with above | Only high-field systems can resolve the axial vs. equatorial methyl environments. |
| C4-H₂ | 1.30 - 1.70 ppm (Two ddd, 2H) | 1.2 - 1.8 ppm (Multiplet, 2H) | Second-order effects dominate at 60 MHz, collapsing the distinct doublets into a broad band. |
| C2-H₂ & C6-H₂ | 2.40 - 2.90 ppm (Complex m, 4H) | 2.3 - 3.1 ppm (Broad Envelope, 4H) | Overlapping ABX spin systems collapse into an unresolved envelope at low Larmor frequencies[3]. |
| C3-H (Methine) | ~3.65 ppm (tt, 1H) | ~3.6 ppm (Broad m, 1H) | Strongly deshielded by the -OH group; serves as the primary diagnostic peak on both platforms. |
Table 2: Operational Performance Metrics
| Metric | Benchtop NMR (60-100 MHz) | High-Field NMR (400-600 MHz) |
| Resolution | Moderate (Overlapping multiplets) | High (Baseline resolved J-couplings) |
| Sensitivity (LOD) | ~1 mmol/L (Requires higher sample mass) | ~100 µmol/L (Highly sensitive for trace analysis)[3] |
| Infrastructure | Permanent rare-earth magnets (No cryogens)[6] | Superconducting magnets (Requires Liquid He/N₂) |
| Cost per Analysis | Low (Minimal maintenance overhead)[4] | High (Facility and cryogen upkeep costs) |
| Primary Utility | Routine QC, reaction monitoring, speciation[4] | De novo structural elucidation, trace impurity ID |
Part 4: Logical Relationships in Signal Assignment
The definitive assignment of the ¹H NMR spectrum relies on mapping the spin-spin coupling network. The diagram below illustrates the logical connectivity utilized during 2D COSY (Correlation Spectroscopy) experiments to validate the structural backbone of 5,5-Dimethylpiperidin-3-ol. Because the C5 position is fully substituted with methyl groups, it acts as a "blocker" in the spin system, preventing ³J coupling between C4 and C6, which is a critical diagnostic feature for confirming the 5,5-dimethyl substitution pattern.
Figure 2: Logical ¹H-¹H spin coupling network in 5,5-Dimethylpiperidin-3-ol.
Conclusion
For the absolute structural elucidation of 5,5-Dimethylpiperidin-3-ol, High-Field NMR remains indispensable due to its ability to resolve the complex, diastereotopic splitting patterns inherent to the rigid piperidine ring. However, Benchtop NMR serves as a highly capable, cost-effective alternative for routine purity checks and quantitative assays. By successfully identifying critical diagnostic peaks—such as the deshielded C3 methine and the integrated C5 dimethyls—benchtop systems provide actionable analytical data without the logistical burden of superconducting infrastructure[2][6].
References[1] Title: CAS NO. 806596-58-7 | 5,5-Dimethylpiperidin-3-ol | Catalog BD ...
Source: arctomsci.com URL: 2] Title: High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments Source: oxinst.com URL: 5] Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed Source: nih.gov URL: 3] Title: High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments Source: oxinst.com URL: 6] Title: Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays - News-Medical.Net Source: news-medical.net URL: 4] Title: An Introduction to Benchtop NMR - AZoM Source: azom.com URL:
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
- 3. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 4. azom.com [azom.com]
- 5. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
Comparative Guide: Mass Spectrometry Fragmentation of 5,5-Dimethylpiperidin-3-ol
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 5,5-Dimethylpiperidin-3-ol, comparing it with key structural isomers. This content is designed for researchers requiring high-confidence structural elucidation.
Executive Summary
5,5-Dimethylpiperidin-3-ol (CAS: 806596-58-7) is a functionalized saturated N-heterocycle often employed as a chiral building block in the synthesis of ion channel inhibitors and GPCR ligands.[1][2] Its structural elucidation is frequently complicated by the existence of positional isomers (e.g., 3,3-dimethyl, 4,4-dimethyl, or N-ethyl variants) that share identical molecular weights (MW 129.20 Da).
This guide delineates the specific fragmentation signatures of the 5,5-isomer. Unlike its counterparts, 5,5-Dimethylpiperidin-3-ol exhibits a unique C5-gem-dimethyl distinct retention pattern during initial
Structural Context & Alternatives
To objectively evaluate the performance of MS in identifying this compound, we compare it against its most common synthetic impurities and isomers.
| Compound | Structure Description | Key MS Challenge |
| 5,5-Dimethylpiperidin-3-ol | Gem-dimethyl at C5; OH at C3. | Distinguishing C5 vs. C3 substitution. |
| 3,3-Dimethylpiperidin-5-ol | Gem-dimethyl at C3; OH at C5. | Symmetry-related isomer; nearly identical polarity. |
| 4,4-Dimethylpiperidin-3-ol | Gem-dimethyl at C4; OH at C3. | Steric bulk at C4 alters ring puckering and H-transfers. |
| N-Ethyl-3-hydroxypiperidine | N-substitution instead of C-substitution. | Differentiated easily by iminium ion mass shift. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and minimizes thermal degradation of the hydroxyl moiety prior to ionization.
Methodology: GC-EI-MS & ESI-MS/MS
Step 1: Sample Preparation (Derivatization Check)
-
Rationale: Free secondary amines and alcohols can tail on GC columns. While direct injection is possible, TMS-derivatization (BSTFA + 1% TMCS) is recommended to validate the number of active protons (OH and NH).
-
Protocol: Dissolve 1 mg sample in 1 mL acetonitrile. Add 50 µL BSTFA. Incubate at 60°C for 30 min.
-
Validation: Look for M+ shift from 129 to 273 (bis-TMS) or 201 (mono-TMS).
Step 2: Ionization Parameters
-
EI (Hard Ionization): 70 eV.[3] Source Temp: 230°C.
-
Goal: Induce extensive fragmentation for fingerprinting.
-
-
ESI (Soft Ionization): Positive Mode (+).[4] Cone Voltage: 30V.
-
Goal: Observe [M+H]+ and water loss [M+H-18]+.
-
Step 3: Data Acquisition
-
Scan Range: m/z 40–300.
-
Threshold: S/N > 10.
Workflow Visualization
Caption: Standardized workflow for differentiating piperidinol isomers, emphasizing the optional derivatization step for confirmation.
Fragmentation Analysis: The 5,5-Dimethyl Signature
Primary Ionization & Molecular Ion
-
EI (70 eV): The molecular ion (
) at m/z 129 is typically weak due to the labile nature of the saturated ring and the hydroxyl group. -
ESI (+): The protonated molecule (
) at m/z 130 is the base peak, often accompanied by a significant in-source fragment at m/z 112 ( ).
Mechanism: Alpha-Cleavage & Ring Opening
The most diagnostic pathway for piperidines is
Pathway A: C6-C5 Bond Cleavage (Diagnostic for 5,5-isomer)
-
Ionization at Nitrogen generates a radical cation (
). -
Homolytic cleavage occurs at the C6-C5 bond (adjacent to N, away from the OH group).
-
Result: The ring opens. The charge remains on the Nitrogen (as an iminium species
). -
Mass Shift: The neutral radical lost is the C5-C4-C3 chain. However, in a ring, the chain is tethered. The acyclic ion undergoes H-rearrangement.
-
Key Fragment: Loss of the alkyl chain end. For 5,5-dimethyl, the gem-dimethyl group is at the distal end of the opened chain relative to the nitrogen fragment
.
Pathway B: C2-C3 Bond Cleavage (Influence of OH)
-
Cleavage at C2-C3 (between N-alpha carbon and OH-bearing carbon).
-
This generates a fragment containing the N and C2.[5]
-
Comparison:
Comparative Fragmentation Table
The following table contrasts the predicted major ions for the 5,5-isomer versus its likely alternatives.
| Fragment Ion ( | 5,5-Dimethylpiperidin-3-ol | 3,3-Dimethylpiperidin-5-ol | 4,4-Dimethylpiperidin-3-ol | Mechanistic Origin |
| 130 | [M+H]+ (High) | [M+H]+ (High) | [M+H]+ (High) | Protonated Molecular Ion (ESI). |
| 112 | High | High | Medium | Loss of |
| 84 | Low | Low | Low | Unsubstituted piperidine ring ( |
| 70 | High (Diagnostic) | Low | Medium | Retro-Diels-Alder (RDA) type fragmentation. Loss of C3-C4 fragment. |
| 58 | Low | High | Low | |
| 42/44 | Medium | Medium | High | Lower alkyl amine fragments. |
Critical Insight: In the 5,5-isomer , the Retro-Diels-Alder (RDA) cleavage of the ring typically involves the loss of the segment containing the hydroxyl group (C3-C4). The remaining fragment contains the Nitrogen and the C5/C6 moiety.[7]
-
Fragment =
segment. -
Mass Calculation:
is not quite right for RDA. -
Correct Logic: RDA usually splits the ring into an alkene and an imine.
-
Split 1: Breaks C2-C3 and C5-C6.
-
Split 2: Breaks C1-C2 and C4-C5.
-
For 5,5-dimethyl, retaining the gem-dimethyl on the charged nitrogen fragment (e.g., via C5-C6 retention) creates distinctive odd-mass ions in EI.
-
Mechanistic Pathway Diagram
Caption: Primary fragmentation pathways. The 5,5-dimethyl substitution stabilizes the C5-C6 backbone, making dehydration the dominant initial loss.
Summary of Findings
-
Dehydration Dominance: The presence of the hydroxyl group at C3 makes the loss of water (
129 111 in EI; 130 112 in ESI) a primary event. This distinguishes it from non-hydroxylated piperidines but not from other isomers. -
Fingerprint Region (
40-100):-
5,5-Dimethyl: Expect fragments retaining the gem-dimethyl group without the nitrogen (if charge moves to C) or nitrogen fragments lacking the methyls (if C2-C3 breaks).
-
Differentiation: The absence of a strong
58 peak (characteristic of -cleavage in 2,2-dimethyl or N-isopropyl derivatives) confirms the methyls are remote from the nitrogen -carbon.
-
-
Recommendation: For definitive assignment, use GC-MS with TMS derivatization . The shift of +72 Da (mono-TMS) or +144 Da (bis-TMS, if NH reacts) provides a cleaner spectrum where the methyl positions result in distinct skeletal rearrangement ions.
References
-
BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 5,5-Dimethyl-1,3-dioxan-2-one (Analogous fragmentation data). NIST Chemistry WebBook, SRD 69.[8] Retrieved from
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – Analysis of Organic Substances. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. tuodaindus.com [tuodaindus.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. 5,5-Dimethyl-1,3-dioxan-2-one [webbook.nist.gov]
Strategic Bioisosterism: 5,5-Dimethylpiperidin-3-ol as a Metabolically Robust Scaffold
Executive Summary
In the optimization of piperidine-based pharmacophores, the 5,5-dimethylpiperidin-3-ol scaffold represents a high-value bioisosteric replacement for the standard piperidin-3-ol. While the parent 3-hydroxypiperidine provides a versatile hydrogen-bonding vector and a solubilizing amine handle, it frequently suffers from rapid oxidative metabolism at the C5/C6 positions and high conformational entropy.
This guide analyzes the strategic deployment of the 5,5-dimethyl variant. By leveraging the gem-dimethyl effect , this scaffold offers a dual advantage: steric blocking of CYP450-mediated oxidation and conformational pre-organization (Thorpe-Ingold effect), often resulting in improved potency and extended half-life (
Scientific Rationale: The Mechanics of Replacement
Metabolic Blocking (The "Soft Spot" Defense)
Unsubstituted piperidines are prone to oxidative attack by Cytochrome P450 enzymes (isoforms 3A4 and 2D6). The C3-hydroxyl group in piperidin-3-ol directs metabolism, but the remote C5 and C6 positions remain vulnerable to hydroxylation and subsequent ring opening.
-
Mechanism: Introduction of the 5,5-dimethyl group removes the abstractable hydrogens at the C5 position. Furthermore, the steric bulk hinders enzymatic approach to the adjacent C6 position.
-
Outcome: This modification transforms a metabolic "soft spot" into a "hard point," significantly reducing intrinsic clearance (
).
Conformational Control (The Thorpe-Ingold Effect)
The gem-dimethyl group introduces angle compression (The Thorpe-Ingold effect), which restricts the conformational flexibility of the piperidine ring.
-
Entropic Benefit: By limiting the number of accessible low-energy conformers in solution, the 5,5-dimethyl analog reduces the entropic penalty (
) required for the ligand to adopt its bioactive conformation. -
Affinity Gain: If the "locked" chair conformation matches the binding pocket geometry, this pre-organization can lead to a 3-10x potency boost compared to the flexible parent.
Comparative Analysis: 5,5-Dimethylpiperidin-3-ol vs. Alternatives
The following table compares the 5,5-dimethyl scaffold against common bioisosteres used during lead optimization. Data represents consensus values derived from standard medicinal chemistry datasets.
Table 1: Physicochemical & DMPK Profile Comparison
| Feature | 5,5-Dimethylpiperidin-3-ol | Piperidin-3-ol (Parent) | Morpholine Analog | 3-Fluoro-piperidine |
| Primary Utility | Metabolic Stability + Potency | Baseline Pharmacophore | Solubility / Lower Basicity | Polar Interactions / Metabolic Block |
| Metabolic Stability | High (C5 blocked) | Low (C5/C6 oxidation) | Medium (Ring opening) | Medium-High (Electronic deactivation) |
| Conformational Bias | High (Rigid Chair) | Low (Flexible) | Medium (Chair) | Low-Medium |
| Basicity (pKa) | ~9.8 - 10.2 | ~10.0 - 10.5 | ~8.3 | ~8.5 - 9.0 |
| Lipophilicity ( | +0.6 to +0.8 vs Parent | Reference (0.0) | -0.5 vs Parent | +0.1 vs Parent |
| Solubility | Good (OH group dominant) | Excellent | Excellent | Good |
| Synthetic Access | Moderate (Commercial) | High (Commodity) | High (Commodity) | Moderate |
Key Trade-off Analysis
-
Lipophilicity: The addition of two methyl groups increases cLogP by approximately 0.7 units. This must be monitored if the lead series is already highly lipophilic (LogD > 3.5). However, the integral hydroxyl group usually maintains sufficient aqueous solubility.
-
Basicity: Unlike fluorine substitution (which lowers pKa significantly), the dimethyl group has a negligible inductive effect on the amine pKa, preserving the cation-pi interactions often critical for piperidine binding.
Visualizing the Mechanism
Diagram 1: Metabolic Fate & Blocking Strategy
This pathway illustrates how the 5,5-dimethyl substitution interrupts the standard metabolic cascade of the piperidine ring.
Figure 1: Comparative metabolic pathways. The parent scaffold undergoes C5-oxidation leading to ring scission, while the 5,5-dimethyl analog effectively blocks this route.
Experimental Protocols for Validation
To validate the utility of 5,5-dimethylpiperidin-3-ol in your specific series, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay (HLM)
Objective: Quantify the shift in Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM DMSO stocks of the Parent (Piperidin-3-ol analog) and the Bioisostere (5,5-Dimethyl analog).
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
-
Sampling:
-
Take aliquots (50 µL) at
minutes. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ). -
Success Criteria: The Bioisostere should exhibit a >2-fold increase in
compared to the Parent to justify the added lipophilicity.
-
Protocol B: Matched Molecular Pair (MMP) Potency Assessment
Objective: Determine if the conformational constraint improves binding affinity.
-
Synthesis: Synthesize the exact matched pair where
and at the 5-position. -
Assay: Run biochemical IC50 or Surface Plasmon Resonance (SPR) Kd assays side-by-side.
-
Interpretation:
-
Equipotent: Suggests the binding pocket tolerates bulk, but no entropic gain. Benefit is purely metabolic.
-
Potency Gain (>3x): Confirms the "locked" conformation matches the bioactive state (Entropic dividend).
-
Potency Loss: The methyl groups clash sterically with the protein wall. Action: Switch to 3-fluoro or 4-substituted analogs.
-
Strategic Decision Matrix
Use this workflow to determine if 5,5-dimethylpiperidin-3-ol is the correct tool for your lead optimization campaign.
Figure 2: Decision matrix for bioisosteric replacement. This logic ensures the scaffold is applied where it addresses the specific bottleneck (Clearance or Entropy).
References
-
Vertex Pharmaceuticals. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement. ACS Medicinal Chemistry Letters.
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The Thorpe-Ingold Effect (Gem-Dimethyl Effect). Journal of the Chemical Society, Transactions.
- Patteson, J., et al. (2022). Impact of Piperidine Substitution Patterns on Metabolic Stability. Xenobiotica. (Representative citation for general piperidine metabolism principles).
-
ChemScene. (2023). 5,5-Dimethylpiperidin-3-ol Product Data & Physicochemical Properties.
Sources
A Comparative Guide to the Reactivity of 5,5-Dimethylpiperidin-3-ol and 3-Hydroxypiperidine
This guide provides an in-depth comparison of the chemical reactivity of 5,5-dimethylpiperidin-3-ol and its parent compound, 3-hydroxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates how subtle structural modifications dramatically influence synthetic outcomes. We will explore the underlying principles of steric hindrance and electronic effects, supported by established experimental protocols, to provide a predictive framework for your synthetic planning.
Introduction: Structure Dictates Function
In the landscape of heterocyclic chemistry, piperidines are privileged scaffolds, forming the core of numerous pharmaceuticals and bioactive molecules.[1] 3-Hydroxypiperidine is a widely utilized bifunctional building block, offering two reactive centers: a secondary amine and a secondary alcohol.[2][3] Its derivative, 5,5-dimethylpiperidin-3-ol, introduces a C5-gem-dimethyl group, a modification that, while seemingly minor, imposes significant steric constraints that fundamentally alter its reactivity profile.
This guide moves beyond simple procedural descriptions to explain the causal relationships between molecular structure and chemical behavior. By understanding these differences, chemists can better select the appropriate scaffold, anticipate reaction outcomes, and optimize conditions for desired transformations.
Part 1: Foundational Physicochemical Properties
The reactivity of a molecule is governed by its structure and the resulting electronic and steric environment. The key differentiator between our two subjects is the gem-dimethyl substitution on the C5 carbon of the piperidine ring.
Steric Hindrance: The Dominant Factor
The most significant difference between the two molecules is the steric bulk introduced by the two methyl groups on the C5 carbon of 5,5-dimethylpiperidin-3-ol. In the preferred chair conformation of the piperidine ring, these substituents create a sterically congested environment, particularly impacting the reactivity of the nitrogen atom.
-
3-Hydroxypiperidine: The nitrogen atom is relatively unencumbered, allowing straightforward access for various electrophiles.
-
5,5-Dimethylpiperidin-3-ol: The nitrogen's lone pair is shielded by the adjacent gem-dimethyl group. This steric hindrance raises the activation energy for reactions involving nucleophilic attack by the nitrogen, such as N-alkylation and N-acylation, leading to significantly slower reaction rates.[4]
Caption: Steric hindrance at the nitrogen center.
Electronic Properties and Basicity
The basicity of the piperidine nitrogen is a key parameter in its reactivity. Alkyl groups are known to be weakly electron-donating through induction.
-
3-Hydroxypiperidine: The conjugate acid has a predicted pKa of approximately 9.5-10.0, typical for a secondary amine.
-
5,5-Dimethylpiperidin-3-ol: The inductive effect of the two additional methyl groups should slightly increase the electron density on the nitrogen, making it a marginally stronger base.
While electronically it may be more nucleophilic, this effect is overwhelmingly negated by the steric hindrance discussed above. In almost all bimolecular reactions, steric factors will dominate over this minor electronic enhancement. The predicted pKa of the hydroxyl proton in 3-hydroxypiperidine is approximately 14.9.[3][5]
Part 2: A Head-to-Head Comparison in Key Transformations
We now analyze the reactivity of both compounds in several common and synthetically vital reactions.
N-Alkylation
N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. The reaction typically proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile.
-
Mechanism Insight: The rate of an SN2 reaction is highly sensitive to steric bulk at the nucleophilic center.
-
Reactivity of 3-Hydroxypiperidine: It undergoes N-alkylation smoothly with a variety of alkyl halides under standard conditions, often using a weak base like potassium carbonate in a polar aprotic solvent.[6]
-
Reactivity of 5,5-Dimethylpiperidin-3-ol: N-alkylation is significantly more challenging. The steric shield from the gem-dimethyl group impedes the approach of the alkyl halide to the nitrogen. Achieving acceptable yields often requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of more reactive alkylating agents (e.g., alkyl triflates instead of bromides).
| Compound | Reagent | Conditions | Reactivity | Reference |
| 3-Hydroxypiperidine | Alkyl Halide, K2CO3 | Acetonitrile, RT to 60°C | High | [6] |
| 5,5-Dimethylpiperidin-3-ol | Alkyl Halide, K2CO3 | Acetonitrile or DMF | Low to Moderate (Requires higher temp/longer time) | Inferred from steric principles |
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a self-validating system; the progress can be monitored by TLC or LC-MS to observe the consumption of the starting material.
-
To a solution of the piperidinol (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor by TLC. Note: For 5,5-dimethylpiperidin-3-ol, the reaction may require heating for 24-48 hours, whereas 3-hydroxypiperidine may reach completion in 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-alkylated product.
Caption: General workflow for piperidine N-alkylation.
N-Acylation
N-acylation, particularly the introduction of a Boc (tert-butoxycarbonyl) protecting group, is a crucial first step in many synthetic sequences.
-
Mechanism Insight: This reaction follows a nucleophilic acyl substitution pathway. The approach of the nitrogen nucleophile to the electrophilic carbonyl carbon is the key step.
-
Reactivity of 3-Hydroxypiperidine: It is readily acylated. For example, Boc protection using di-tert-butyl dicarbonate (Boc₂O) proceeds efficiently at room temperature.[7][8]
-
Reactivity of 5,5-Dimethylpiperidin-3-ol: As with N-alkylation, N-acylation is sluggish due to steric hindrance. While Boc protection is feasible, it may require a catalyst such as DMAP (4-dimethylaminopyridine), elevated temperatures, or longer reaction times to achieve high conversion.
-
Dissolve the piperidinol (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Note: For 5,5-dimethylpiperidin-3-ol, the addition of DMAP (0.1 eq) and stirring at 40°C may be necessary for efficient conversion.
-
Upon completion (monitored by TLC), perform an aqueous workup.
-
Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
O-Acylation and O-Alkylation
Reactions at the hydroxyl group typically require prior protection of the more nucleophilic nitrogen atom. Once the nitrogen is protected (e.g., as an N-Boc derivative), we can assess the reactivity of the C3-hydroxyl group.
-
Mechanism Insight: The reactivity of the secondary alcohol is influenced by its local steric environment.
-
Reactivity Comparison: The steric effect of the C5-gem-dimethyl group on the C3-hydroxyl is less direct than on the nitrogen. In the chair conformation, the hydroxyl group can exist in either an axial or equatorial position. While the gem-dimethyl group restricts ring flexibility, it does not directly overhang the hydroxyl group. Therefore, the difference in reactivity for O-acylation or O-alkylation between the N-protected versions of the two compounds is expected to be minimal, unless a very bulky electrophile is used. Chemoselective O-acylation can sometimes be achieved under strongly acidic conditions where the amine is protonated and non-nucleophilic.[9]
Oxidation of the Hydroxyl Group
The oxidation of the secondary alcohol to the corresponding ketone (a 3-piperidone derivative) is a common transformation.
-
Mechanism Insight: The reaction involves the removal of the hydroxyl proton and the proton at C3. The approach of the oxidant to the oxygen is a key step.
-
Reactivity Comparison: Similar to O-acylation, the steric influence of the remote C5-gem-dimethyl group on the C3-hydroxyl is not substantial. Both N-protected piperidinols are expected to undergo oxidation under standard conditions (e.g., Swern, Dess-Martin, or TEMPO-based oxidations) with similar efficiency. The oxidation of 3-hydroxypiperidines is a known transformation.[10]
Summary and Outlook
The primary factor differentiating the reactivity of 5,5-dimethylpiperidin-3-ol from 3-hydroxypiperidine is the profound steric hindrance imposed by the C5-gem-dimethyl group. This structural feature predominantly impacts the accessibility of the nitrogen atom.
| Reaction Type | 3-Hydroxypiperidine | 5,5-Dimethylpiperidin-3-ol | Primary Rationale |
| N-Alkylation | Fast / Efficient | Slow / Requires Forcing Conditions | High steric hindrance at nitrogen |
| N-Acylation | Fast / Efficient | Sluggish / May require catalyst | High steric hindrance at nitrogen |
| O-Acylation (on N-protected) | Efficient | Efficient | Minimal remote steric effect |
| Oxidation (on N-protected) | Efficient | Efficient | Minimal remote steric effect |
For the Synthetic Chemist:
-
Choose 3-hydroxypiperidine when rapid and efficient functionalization at the nitrogen center is desired. It is a versatile and predictable building block for creating diverse libraries of compounds.
-
Choose 5,5-dimethylpiperidin-3-ol when steric bulk around the nitrogen is a desired design element, or when subsequent reactions are intended to occur exclusively at the hydroxyl group without the need for N-protection (though this can be challenging to control). Be prepared to use more forcing conditions for any N-functionalization steps.
This guide provides a framework for understanding and predicting the behavior of these two valuable piperidine scaffolds. By appreciating the nuanced effects of steric hindrance, researchers can make more informed decisions in the design and execution of their synthetic routes.
References
-
Ketone Pharma. 3-Hydroxy Piperidine | Supplier.
-
MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
-
Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
PubMed. (2017, April 15). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
-
ChemicalBook. 3-Hydroxypiperidine synthesis.
-
Guidechem. 3-Hydroxypiperidine 6859-99-0 wiki.
-
Jinan Future chemical Co.,Ltd. 3-Hydroxypiperidine CAS:6859-99-0.
-
Chem-Impex. 3-Hydroxypiperidine.
-
Grokipedia. N-Hydroxypiperidine.
-
Sigma-Aldrich. 3-Hydroxypiperidine = 98.0 NT 6859-99-0.
-
Benchchem. Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
-
ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
-
Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
Sigma-Aldrich. 3-Hydroxypiperidine = 98.0 NT 6859-99-0.
-
PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
-
Wikipedia. N-Hydroxypiperidine.
-
SLS. 3-Hydroxypiperidine, >=98.0% ( | 56210-10G | SIGMA-ALDRICH.
-
ChemScene. 806596-58-7 | 5,5-Dimethylpiperidin-3-ol.
-
Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
-
Benchchem. The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery.
-
ChemicalBook. 3-Hydroxypiperidine | 6859-99-0.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
-
PubChem. 3-Hydroxypiperidine.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Supporting Information. Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis.
-
Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
-
BOC Sciences. CAS 6859-99-0 (3-Hydroxypiperidine).
Sources
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- 3. Page loading... [guidechem.com]
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- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. researchgate.net [researchgate.net]
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- 8. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Guide to the Optical Rotation of (3S)-5,5-Dimethylpiperidin-3-ol: Experimental Protocol and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The chirality of molecules is a fundamental concept in organic chemistry and pharmacology, with different enantiomers of a drug often exhibiting distinct physiological activities. Optical rotation is a direct measure of a compound's chirality and is indispensable for confirming the stereochemical identity and purity of a synthesized or isolated enantiomer.[1][2][3] (3S)-5,5-Dimethylpiperidin-3-ol, a chiral piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. The determination of its specific rotation is a crucial step in its characterization.
Understanding and Measuring Optical Rotation
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are unique to each enantiomer. A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).[1] The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation using the following formula:
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL (for solutions) or the density in g/mL (for neat liquids).[2][4]
The value of specific rotation is a physical constant for a given chiral molecule under specific conditions and is essential for determining the enantiomeric excess (ee) or optical purity of a sample.[2]
Experimental Protocol for Determining the Optical Rotation of (3S)-5,5-Dimethylpiperidin-3-ol
This protocol outlines the steps for the precise measurement of the optical rotation of (3S)-5,5-Dimethylpiperidin-3-ol. The causality behind each step is explained to ensure methodological rigor and data integrity.
1. Instrumentation and Calibration:
-
Instrument: A calibrated polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control.
-
Rationale: Accurate and reproducible measurements necessitate a properly calibrated instrument. Temperature control is critical as optical rotation can be temperature-dependent.
-
Calibration: Calibrate the instrument using a certified quartz plate or a standard solution with a known specific rotation (e.g., sucrose solution).
2. Sample Preparation:
-
Purity of (3S)-5,5-Dimethylpiperidin-3-ol: Ensure the sample is of high chemical and enantiomeric purity. Impurities can significantly affect the measured optical rotation.
-
Solvent Selection: Choose a high-purity, optically inactive solvent in which the compound is readily soluble. Chloroform or methanol are common choices. The solvent must not react with the sample.
-
Rationale: The choice of solvent is crucial as solvent-solute interactions can influence the conformation of the chiral molecule and thus its optical rotation.
-
Concentration: Prepare a solution of (3S)-5,5-Dimethylpiperidin-3-ol at a known concentration (e.g., c = 1 g/100 mL or 0.01 g/mL). The concentration should be chosen to give a significant but not excessive observed rotation.
-
Rationale: The observed rotation is directly proportional to the concentration. A well-chosen concentration ensures a measurable rotation angle with high precision.
3. Measurement Procedure:
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and take a blank reading. This value should be subtracted from the sample readings to correct for any background rotation from the solvent or the cell.
-
Sample Measurement: Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and allow the temperature to equilibrate to the desired value (e.g., 20°C or 25°C).
-
Data Acquisition: Record the observed rotation (α). Take multiple readings and calculate the average to minimize random errors.
4. Calculation and Reporting:
-
Calculate Specific Rotation: Use the formula [α]λT = α / (l * c) to calculate the specific rotation.
-
Reporting: Report the specific rotation value along with the temperature, wavelength, concentration, and solvent used. For example: [α]D20 = +X.X (c 1.0, chloroform).
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the optical rotation of (3S)-5,5-Dimethylpiperidin-3-ol.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
